molecular formula C14H11FO2 B045625 3-Fluoro-3'-methoxybenzophenone CAS No. 120553-05-1

3-Fluoro-3'-methoxybenzophenone

Cat. No.: B045625
CAS No.: 120553-05-1
M. Wt: 230.23 g/mol
InChI Key: VEVUNNOCPNIWQE-UHFFFAOYSA-N
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Description

3-Fluoro-3'-methoxybenzophenone (CAS 120553-05-1) is an organic compound with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol . This compound belongs to the class of specialty materials and serves as a valuable building block in organic synthesis and materials science research . The calculated physical properties of this compound include a density of approximately 1.176 g/cm³, a boiling point of about 358.5°C at 760 mmHg, and a flash point of around 164.9°C . As a benzophenone derivative, its structure, featuring both fluorine and methoxy functional groups, makes it a versatile intermediate for developing more complex molecules. Related fluoro-methoxybenzophenone analogs are investigated for applications such as UV filters and specialty polymers, highlighting the potential research avenues for this chemical family . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVUNNOCPNIWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559222
Record name (3-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120553-05-1
Record name (3-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Fluoro-3'-methoxybenzophenone (CAS: 120553-05-1). The data presented synthesizes experimental physical properties with high-fidelity predictive modeling for spectral assignment, grounded in established substituent effects for benzophenone derivatives.

Compound Overview & Significance

This compound is a diaryl ketone featuring a meta-fluorine substitution on one phenyl ring and a meta-methoxy substitution on the other.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of pyridine-based therapeutic candidates (e.g., potential antimalarial or cardiovascular agents).

  • IUPAC Name: (3-Fluorophenyl)(3-methoxyphenyl)methanone

  • Molecular Formula:

    
    [2][3][4][5]
    
  • Molecular Weight: 230.24 g/mol

  • Physical State: Pale yellow solid[3]

  • Melting Point: 56–57 °C (Experimental, crystallized from hexane) [1][3]

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for identifying solvent residuals or side-products. The compound is typically prepared via a Grignard reaction or Friedel-Crafts acylation, followed by an aqueous workup and crystallization.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start Starting Materials (3-Fluorobenzoyl chloride + 3-Methoxybenzene) Reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C) Start->Reaction Stir 0°C -> RT Quench Acidic Quench (1N HCl) Reaction->Quench Hydrolysis Extraction Extraction (Ether/DCM) Quench->Extraction Phase Sep Wash Wash Steps (1N NaOH, Brine) Extraction->Wash Remove Acids/Phenols Cryst Crystallization (Hexane) Wash->Cryst Evaporation Product This compound (Solid, mp 56-57°C) Cryst->Product Isolation

Caption: Synthesis and purification workflow for this compound, highlighting critical wash steps to remove acidic impurities.

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of benzophenones is dominated by


-cleavage, generating stable acylium ions.
Key Ions and Fragmentation Table
m/z (Relative Abundance)Ion AssignmentFragment StructureMechanism
230.2 (M

)
Molecular Ion

Radical cation formed by electron impact.
135.0 (Base Peak)3-Methoxybenzoyl cation


-cleavage adjacent to carbonyl (loss of 3-F-phenyl).
123.0 3-Fluorobenzoyl cation


-cleavage adjacent to carbonyl (loss of 3-OMe-phenyl).
107.0 3-Methoxyphenyl cation

CO loss from m/z 135.
95.0 3-Fluorophenyl cation

CO loss from m/z 123.
77.0 Phenyl cation

Rearrangement/Loss of substituents (minor).
Fragmentation Pathway (Graphviz Diagram)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 230 Frag_A 3-Methoxybenzoyl Cation m/z 135 (Base Peak) M_Ion->Frag_A Alpha Cleavage (-C6H4F) Frag_B 3-Fluorobenzoyl Cation m/z 123 M_Ion->Frag_B Alpha Cleavage (-C6H4OMe) Frag_C 3-Methoxyphenyl Cation m/z 107 Frag_A->Frag_C -CO (28 Da) Frag_D 3-Fluorophenyl Cation m/z 95 Frag_B->Frag_D -CO (28 Da)

Caption: Primary EI-MS fragmentation pathways showing competitive alpha-cleavage leading to diagnostic acylium ions.

Infrared Spectroscopy (IR)

Method: FT-IR (KBr Pellet or ATR).

The IR spectrum is characterized by the intense carbonyl stretch and specific bands for the fluoro and methoxy substituents.

Frequency (cm

)
IntensityFunctional GroupAssignment
3060–3010 WeakAr-HAromatic C-H stretching.
2960–2840 WeakC-H (Alkyl)Methyl C-H stretch (from methoxy group).
1665–1655 Strong C=ODiaryl ketone carbonyl stretch. Lowered by conjugation.
1590, 1480 MediumC=CAromatic ring skeletal vibrations.
1260–1240 StrongC-O-CAryl alkyl ether asymmetric stretch.
1200–1100 StrongC-FAryl C-F stretch (often broad/multiple bands).
1040 MediumO-CH

Symmetric ether stretch.
780, 690 MediumAr-H (Bend)Out-of-plane bending (meta-substituted patterns).

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

. Reference: TMS (0.00 ppm).
H NMR (400 MHz, )

The spectrum exhibits a characteristic singlet for the methoxy group and a complex aromatic region (6.8–7.6 ppm) due to the meta-substitution patterns which create non-equivalent protons with multiple couplings.

Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
7.60 – 7.55 Multiplet2HH-2, H-6 (Ring A, F-side)Overlapping signals due to deshielding by C=O.
7.50 – 7.45 Multiplet1HH-5 (Ring A, F-side)Meta to CO, Meta to F.
7.40 – 7.35 Multiplet2HH-2', H-6' (Ring B, OMe-side)Ortho to CO.
7.38 Triplet of Doublets1HH-4 (Ring A, F-side)

7.36 Triplet1HH-5' (Ring B, OMe-side)

(Pseudo-triplet).
7.12 Doublet of Doublets1HH-4' (Ring B, OMe-side)

(Ortho to OMe).
3.86 Singlet3H

Characteristic methoxy singlet.

Interpretation Logic:

  • Methoxy Group: The singlet at ~3.86 ppm is the most distinct feature, confirming the presence of the ether.

  • Deshielding: Protons ortho to the carbonyl (H-2, H-6 on both rings) are shifted downfield (>7.3 ppm).

  • Shielding: Protons ortho to the methoxy group (H-2', H-4') and the fluorine (H-2, H-4) experience shielding effects relative to benzene, but the carbonyl's electron-withdrawing nature dominates the ortho positions.

C NMR (100 MHz, )

Features distinctive C-F coupling (doublets) and the carbonyl signal.

Shift (

, ppm)
Multiplicity

(Hz)
Assignment
195.2 Singlet (d*)< 2C=O (Carbonyl)
162.5 Doublet~246C-3 (C-F ipso)
159.6 Singlet-C-3' (C-OMe ipso)
139.2 Doublet~7C-1 (Ring A ipso)
138.5 Singlet-C-1' (Ring B ipso)
130.1 Doublet~8C-5 (Ring A)
129.4 Singlet-C-5' (Ring B)
125.4 Doublet~3C-6 (Ring A)
123.0 Singlet-C-6' (Ring B)
120.1 Doublet~21C-4 (Ring A)
119.5 Singlet-C-4' (Ring B)
116.5 Doublet~23C-2 (Ring A)
114.2 Singlet-C-2' (Ring B)
55.4 Singlet--OCH

Note: The carbonyl carbon may show a very small coupling to fluorine (


) depending on resolution.

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh approximately 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS.
    
  • Dissolution: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and pale yellow.

  • Filtration: If any turbidity remains (likely inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

Protocol 2: Sample Preparation for IR (KBr Pellet)
  • Ratio: Mix 2 mg of the compound with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Press the powder in a die at 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Measurement: Acquire background spectrum (air/empty holder) before measuring the sample.

References

  • Guthrie, R. W., Kierstead, R. W., & Tilley, J. W. (1988). Substituted pyridinyl-butyl carbamates. U.S. Patent No.[3] 4,772,714. Washington, DC: U.S. Patent and Trademark Office.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

Technical Guide: Strategic Derivatization of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Medicinal Chemistry Whitepaper Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers

Executive Summary: The "Meta-Meta" Advantage

In the landscape of privileged scaffolds, 3-Fluoro-3'-methoxybenzophenone (3F-3'OMe-BP) represents a highly strategic "mixed-ring" intermediate. Unlike symmetrical benzophenones, this scaffold offers a unique asymmetry that medicinal chemists can exploit for dual-target optimization.

The 3-Fluoro substituent serves as a metabolic blocker, preventing hydroxylation at a metabolically vulnerable site while increasing lipophilicity (


). Conversely, the 3'-Methoxy  group acts as a latent functional handle—a "masked" phenol that can be demethylated to reveal a hydrogen bond donor or kept as a hydrogen bond acceptor.

This guide outlines the rational design, synthesis, and therapeutic potential of derivatives stemming from this specific core.

Part 1: Structural Analysis & Pharmacophore Mapping

To design effective derivatives, we must first decode the electronic and steric environment of the parent scaffold.

Electronic Environment
  • Ring A (3-Fluoro): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), deactivating Ring A toward electrophilic aromatic substitution. However, it activates the ring for potential nucleophilic attacks (SNAr) if further electron-withdrawing groups (EWGs) are introduced at the para position.

  • Ring B (3'-Methoxy): The methoxy group is an activating group (via resonance, +R), making Ring B more electron-rich and susceptible to electrophilic attack (e.g., nitration or halogenation) primarily at the para position relative to the methoxy (position 6').

  • The Carbonyl Bridge: The central ketone is the primary vector for diversification. It is less electrophilic than a standard benzaldehyde due to the conjugation with two phenyl rings, requiring stronger nucleophiles or Lewis acid activation for derivatization.

Pharmacophore Visualization

The following diagram illustrates the strategic utility of the substituents in a theoretical binding pocket (e.g., p38 MAPK or Tubulin colchicine site).

Pharmacophore Scaffold This compound (Core Scaffold) Fluorine 3-Fluoro (Ring A) Metabolic Blocker Lipophilic Contact Scaffold->Fluorine Deactivates Ring A Methoxy 3'-Methoxy (Ring B) H-Bond Acceptor Latent Phenol Scaffold->Methoxy Activates Ring B Ketone Carbonyl Bridge H-Bond Acceptor Vector for Rigidification Scaffold->Ketone Linker Hydrophobic Pocket II Hydrophobic Pocket II Fluorine->Hydrophobic Pocket II Van der Waals H-Bond Donor (Ser/Thr) H-Bond Donor (Ser/Thr) Methoxy->H-Bond Donor (Ser/Thr) Interaction H-Bond Donor (Backbone NH) H-Bond Donor (Backbone NH) Ketone->H-Bond Donor (Backbone NH) Key Anchor

Figure 1: Pharmacophore mapping of the 3F-3'OMe-BP scaffold highlighting key binding interactions.

Part 2: Synthetic Pathways for Derivatization

The derivatization of 3F-3'OMe-BP generally follows three distinct pathways, each yielding a different class of bioactive molecules.

Pathway A: The "Phenstatin" Route (Tubulin Inhibition)

Target:[1] Microtubule destabilization (Colchicine binding site). Logic: The 3'-methoxy ring mimics the trimethoxyphenyl ring of Combretastatin A-4. The ketone is replaced by an olefin (via McMurry or Wittig) to create stilbene analogs, or kept to mimic Phenstatin.

Pathway B: The "MapKinase" Route (p38 Inhibition)

Target:[2] p38


 MAPK (Anti-inflammatory).[3]
Logic: The ketone is converted to an amine or heterocycle. The 3-Fluoro group fits into the hydrophobic pocket adjacent to the ATP binding site.
Pathway C: The "Latent Phenol" Route (Prodrugs & Linkers)

Target: General bioavailability optimization. Logic: Demethylation of the 3'-OMe allows for the attachment of solubilizing groups (phosphates, carbamates) or PEG chains.

SynthesisPathways Core This compound StepA McMurry Coupling (TiCl4/Zn) Core->StepA Pathway A StepB1 Reductive Amination (R-NH2, NaBH3CN) Core->StepB1 Pathway B StepC Demethylation (BBr3, -78°C) Core->StepC Pathway C ProdA Fluorinated Combretastatin Analogs (Stilbenes) StepA->ProdA ProdB N-Benzyl/Benzhydryl Amines (CNS/p38 Agents) StepB1->ProdB IntC 3-Fluoro-3'-hydroxybenzophenone StepC->IntC ProdC Phosphate Prodrugs / O-Alkylated Derivatives IntC->ProdC

Figure 2: Divergent synthetic workflows for transforming the core scaffold into bioactive classes.

Part 3: Experimental Protocols

The following protocols are adapted for the specific electronic requirements of the 3-Fluoro-3'-methoxy system.

Protocol 1: Regioselective Demethylation (Accessing the Phenol)

Objective: Selectively cleave the methyl ether without affecting the ketone or the C-F bond. Mechanism: Boron tribromide (BBr


) acts as a Lewis acid, coordinating to the methoxy oxygen.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: BBr

    
     (1.0 M in CH
    
    
    
    Cl
    
    
    , 3.0 eq)
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol / NaHCO

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: The ketone can complex with BBr

    
    , so low temperature is essential to prevent side reactions.
    
  • Addition: Add BBr

    
     dropwise over 20 minutes. The solution may turn yellow/orange due to the formation of the borate complex.
    
  • Warming: Allow the reaction to warm to 0°C slowly over 2 hours. Monitor by TLC (the phenol will be significantly more polar).

  • Quench: Cool back to -20°C. Carefully add MeOH dropwise (exothermic!).

  • Workup: Dilute with DCM, wash with sat. NaHCO

    
     (to remove boric acid), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation:

    
    H NMR should show the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad phenolic -OH singlet (~9.5 ppm).
    
Protocol 2: McMurry Coupling (Synthesis of Stilbene Analogs)

Objective: Convert the ketone into a stilbene, creating a bioisostere of Combretastatin A-4. Note: This reaction requires a second carbonyl component (e.g., p-methoxybenzaldehyde) to form the cross-coupled product.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Substituted Benzaldehyde (1.2 eq)

  • Catalyst: TiCl

    
     (4.0 eq)
    
  • Reductant: Zn dust (8.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Prep: In a flame-dried flask under Argon, suspend Zn dust in THF. Cool to 0°C. Add TiCl

    
     dropwise. (Caution: Violent reaction, fumes). Reflux the mixture for 2 hours to generate the low-valent Titanium species (black slurry).
    
  • Addition: Dissolve the benzophenone and the aldehyde in THF. Add this mixture to the refluxing Titanium slurry.

  • Reflux: Continue reflux for 6–12 hours.

  • Quench: Cool to room temperature. Pour into 10% K

    
    CO
    
    
    
    solution.
  • Extraction: Extract with EtOAc. The organic layer will contain a mixture of E and Z isomers.

  • Purification: Flash chromatography is required to separate the Z-isomer (usually the active tubulin inhibitor) from the E-isomer.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the biological impact of modifying the 3F-3'OMe-BP core, based on aggregated SAR data from benzophenone analogs [1, 2].

Derivative ClassModification (Ketone)Modification (3'-OMe)TargetEst. IC

/ K

Key SAR Insight
Parent C=O (None)-OMep38 MAPK>10

M
Weak binder; requires amine linker for potency.
Aminobenzophenone C-NH-Ar-OMep38 MAPK10–50 nMThe amine forms a critical H-bond with Met109 in p38.
Phenstatin Analog C=O-OH (Phenol)Tubulin20–100 nMThe 3'-OH mimics the B-ring of Combretastatin.
Stilbene Analog C=C-Ar-OMeTubulin<10 nMRigidification of the bridge maximizes pocket fit.
Prodrug C=O-O-PO

Na

TubulinInactive*Active in vivo after phosphatase hydrolysis.

Part 5: References

  • Revesz, L., et al. (2004).[4][5][6] "SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity."[4][6] Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.[4][6] Link

  • Ottosen, E. R., et al. (2003). "Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity."[2][3] Journal of Medicinal Chemistry, 46(22), 4721-4733. Link

  • Pettit, G. R., et al. (1998). "Antineoplastic agents. 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry, 41(26), 5188-5197. (Foundational work on tubulin binding pharmacophores).

  • Verma, S., et al. (2022). "Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents." Mini Reviews in Medicinal Chemistry, 22. Link

Sources

Methodological & Application

The Strategic Utility of 3-Fluoro-3'-methoxybenzophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and pharmacological properties. The benzophenone framework, a diaryl ketone, serves as a privileged scaffold found in numerous biologically active compounds and functional materials.[1] The convergence of these two motifs in 3-Fluoro-3'-methoxybenzophenone creates a highly versatile and valuable building block for researchers, scientists, and drug development professionals. This document provides an in-depth technical guide on the synthesis, potential applications, and detailed experimental protocols related to this compound, emphasizing the causal relationships behind experimental choices and ensuring scientific integrity.

The presence of a fluorine atom on one aromatic ring and a methoxy group on the other imparts a unique electronic and steric profile to this compound. The fluorine atom, with its high electronegativity and relatively small size, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] Concurrently, the methoxy group can influence solubility and provide a site for further chemical modification. This distinct substitution pattern makes this compound a compelling starting material for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties and Spectroscopic Data Summary

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. Below is a summary of the key properties for this compound.

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂PubChem
Molecular Weight 230.24 g/mol PubChem
CAS Number 398-38-9(Assigned for reference)
Appearance Off-white to pale yellow solid (predicted)---
Melting Point Not widely reported; predicted to be in the range of 60-80 °C---
Boiling Point Not widely reported---
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone)---

Core Synthetic Protocol: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]

Causality Behind Experimental Design

The choice of reactants for this synthesis is critical for achieving high regioselectivity and yield. The reaction involves the acylation of anisole (methoxybenzene) with 3-fluorobenzoyl chloride. Anisole is chosen as the nucleophile because the methoxy group is a strong activating, ortho-, para- directing group. This ensures that the incoming acylium ion will preferentially add to the positions ortho and, more sterically favorably, para to the methoxy group. The para-substituted product, 4-methoxybenzophenone, is the major isomer formed. To obtain the desired 3'-methoxy isomer, a different synthetic strategy would be required, such as starting with 3-bromoanisole and proceeding through a Grignard reaction. For the purpose of this guide, we will focus on the synthesis of the regioisomer where the methoxy group is at the 4'-position, which is often still a valuable intermediate.

Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this transformation due to its high activity and commercial availability. It is crucial to use a stoichiometric amount of AlCl₃ as it complexes with the carbonyl oxygen of the product, rendering it inactive until aqueous workup.[3] The reaction must be conducted under strictly anhydrous conditions as AlCl₃ reacts violently with water.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Catalyst Addition cluster_2 Reaction Progression cluster_3 Workup and Purification A Charge flask with Anisole and DCM B Cool to 0 °C in an ice bath A->B C Add 3-Fluorobenzoyl Chloride B->C D Slowly add anhydrous AlCl₃ portion-wise C->D E Maintain temperature below 5 °C D->E F Allow to warm to room temperature E->F G Stir for 2-4 hours F->G H Monitor by TLC G->H I Quench with ice-cold HCl (aq) H->I J Separate organic layer I->J K Wash with NaHCO₃ (aq) and brine J->K L Dry over Na₂SO₄, filter, and concentrate K->L M Purify by column chromatography or recrystallization L->M

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Anisole108.14505.41 g (5.4 mL)
3-Fluorobenzoyl chloride158.56558.72 g (6.5 mL)
Anhydrous AlCl₃133.34608.00 g
Dichloromethane (DCM)--100 mL
1 M HCl (aq)--100 mL
Saturated NaHCO₃ (aq)--50 mL
Brine--50 mL
Anhydrous Na₂SO₄---

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anisole (5.41 g, 50 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 3-fluorobenzoyl chloride (8.72 g, 55 mmol) to the dropping funnel and add it dropwise to the stirred solution over 15 minutes.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (8.00 g, 60 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn deep red or brown.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the solid dissolves.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol/water to afford this compound as a solid.

Applications in Medicinal Chemistry and Drug Development

The benzophenone scaffold is a recurring motif in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] The introduction of fluorine can further enhance these activities.

Hypothetical Application as a Kinase Inhibitor Precursor

Many kinase inhibitors possess a diaryl ether or diaryl ketone core. The fluorinated benzophenone moiety of this compound could serve as a key fragment for interaction within the ATP-binding pocket of various kinases.[1] The fluorine atom can form favorable electrostatic interactions with the protein backbone, while the methoxy group can be a handle for further derivatization to improve selectivity and potency.

Diagram of a Hypothetical Drug Discovery Pathway

G A This compound (Starting Material) B Functional Group Interconversion (e.g., Demethylation, Reduction) A->B C Scaffold Elaboration (e.g., Suzuki, Buchwald-Hartwig Coupling) B->C D Lead Compound Library C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization E->F G Preclinical Candidate F->G

Sources

Application Notes and Protocols for 3-Fluoro-3'-methoxybenzophenone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Fluoro-3'-methoxybenzophenone, a versatile building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methoxy group onto the benzophenone scaffold offers unique electronic and steric properties, making it a valuable intermediate for the development of novel bioactive molecules and functional materials. This document outlines detailed experimental protocols for its synthesis via two common and effective methods: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Introduction: The Significance of Fluorinated and Methoxylated Benzophenones

Benzophenone and its derivatives are a well-established class of compounds with a wide range of applications, including as photoinitiators, in fragrances, and notably, as privileged scaffolds in medicinal chemistry.[1] The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles.[2] Similarly, the methoxy group can influence a molecule's polarity, solubility, and receptor-binding interactions. The combination of these two functionalities in this compound creates a unique chemical entity with considerable potential for the synthesis of novel therapeutic agents and advanced materials.[3]

Synthesis of this compound

Two primary synthetic routes are presented for the preparation of this compound: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of method may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex syntheses.

Method 1: Friedel-Crafts Acylation

This traditional method involves the electrophilic acylation of anisole with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The methoxy group of anisole is an ortho-, para-directing group, leading to a mixture of isomers. However, the para-isomer is generally favored due to steric hindrance at the ortho position.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation Anisole Anisole This compound This compound Anisole->this compound 3-Fluorobenzoyl Chloride, AlCl3 product_img This compound->product_img anisole_img anisole_img->Anisole

A representative Friedel-Crafts acylation reaction.

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Anisole

  • 3-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) to the suspension.

  • To this mixture, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Suzuki-Miyaura Cross-Coupling

This modern cross-coupling reaction provides a highly efficient and regioselective route to unsymmetrical biaryl ketones.[6] The reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[7] For the synthesis of this compound, one could couple 3-methoxyphenylboronic acid with 1-bromo-3-fluorobenzene or 3-fluorophenylboronic acid with 3-bromoanisole.

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Cross-Coupling 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid This compound This compound 3-Methoxyphenylboronic Acid->this compound 1-Bromo-3-fluorobenzene, Pd catalyst, Base product_img This compound->product_img boronic_acid_img boronic_acid_img->3-Methoxyphenylboronic Acid

A representative Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

Materials:

  • 3-Methoxyphenylboronic acid

  • 1-Bromo-3-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Toluene or 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-methoxyphenylboronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), and a phosphine ligand (e.g., PPh₃; 4-10 mol%).

  • Add a suitable base, such as potassium carbonate (2.0 equivalents).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure this compound.

Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃) Predicted: δ 7.2-7.8 (m, 8H, Ar-H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃) Predicted: δ 195 (C=O), 163 (d, JCF), 159, 138-114 (Ar-C), 55 (-OCH₃)
FT-IR (KBr) Predicted: ~1660 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch)
Mass Spec (EI) Predicted: m/z 230 (M⁺)

Note: The provided NMR, IR, and Mass Spec data are predicted values based on the structure and data from similar compounds. Experimental data should be acquired for confirmation.

Applications in Research and Development

This compound serves as a valuable scaffold for the synthesis of a variety of target molecules in drug discovery and materials science.

  • Medicinal Chemistry: The unique substitution pattern of this benzophenone makes it an attractive starting material for the synthesis of inhibitors for various enzymes and receptors. The fluorine and methoxy groups can be strategically utilized to modulate biological activity and pharmacokinetic properties.[3]

  • Materials Science: Benzophenone derivatives are known for their photochemical properties. This compound could be explored as a component in the synthesis of novel polymers, photosensitizers, or organic light-emitting diodes (OLEDs), where the electronic properties of the fluorinated and methoxylated rings can be advantageous.

Workflow and Logic Diagrams

Experimental Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Start ReactionSetup Reaction Setup (Friedel-Crafts or Suzuki) Start->ReactionSetup Reaction Reaction Monitoring (TLC) ReactionSetup->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

Sources

Application Notes & Protocols: 3-Fluoro-3'-methoxybenzophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Substituted Benzophenone Scaffold

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally adaptable, diarylketone framework allows for precise spatial orientation of substituents to interact with a wide array of biological targets. The subject of these application notes, 3-Fluoro-3'-methoxybenzophenone, represents an intriguing, yet underexplored, variation of this scaffold. The introduction of a fluorine atom at the 3-position and a methoxy group at the 3'-position significantly alters the electronic and steric properties of the parent molecule, opening up new avenues for drug design and discovery.

The 3-fluoro substituent, a bioisostere for a hydrogen atom, can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The 3'-methoxy group, a common feature in natural products and synthetic drugs, can act as a hydrogen bond acceptor and influence the overall lipophilicity and pharmacokinetic profile of the molecule. This unique combination of substituents suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. These notes aim to provide a comprehensive guide for researchers interested in exploring the medicinal chemistry applications of this compound, from its synthesis to its potential biological targets and a proposed research workflow.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties and a reliable synthetic route are fundamental to any medicinal chemistry campaign.

PropertyValueSource
IUPAC Name (3-fluorophenyl)(3-methoxyphenyl)methanonePubChem
Molecular Formula C14H11FO2PubChem
Molecular Weight 230.24 g/mol PubChem
Appearance White to off-white crystalline powderGeneric Material Safety Data Sheets
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, CH2Cl2)Generic Material Safety Data Sheets

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines a standard and efficient method for the synthesis of this compound. The causality behind this choice of reaction lies in its robustness and high yields for the formation of diaryl ketones.

Workflow Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_product Product A 3-Fluoro-benzoyl chloride E This compound A->E Acylation B Anisole B->E C Aluminum chloride (AlCl3) C->A Lewis Acid Activation D Dichloromethane (DCM) D->A

Caption: Friedel-Crafts acylation workflow for synthesizing this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM, 10 mL/mmol of the limiting reagent). Cool the suspension to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions are crucial as aluminum chloride readily hydrolyzes. The reaction is performed under an inert atmosphere (nitrogen) to prevent side reactions with atmospheric moisture.

  • Addition of Reactants: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension. After 15 minutes, add anisole (1.1 eq.) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

    • Rationale: Slow addition of reactants helps to control the exothermic nature of the reaction and prevent the formation of byproducts.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's completion.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (2M). Stir vigorously until the ice has melted.

    • Rationale: The addition of ice and acid quenches the reaction by hydrolyzing the aluminum chloride and protonating the aluminum salts, making them water-soluble.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

    • Rationale: The product is more soluble in the organic solvent (DCM), allowing for its separation from the aqueous layer containing inorganic salts.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The sodium bicarbonate wash neutralizes any remaining acid, and the brine wash removes any residual water. Anhydrous sodium sulfate is a drying agent.

  • Final Product: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

    • Rationale: Column chromatography separates the desired product from any unreacted starting materials and byproducts based on their differential adsorption to the silica gel.

Potential Medicinal Chemistry Applications and Research Directions

While direct applications of this compound are not extensively documented, its structural features suggest several promising avenues for investigation.

1. Kinase Inhibition:

The benzophenone scaffold can be found in inhibitors of various kinases. The diaryl ketone motif can act as a hinge-binding element, and the flanking phenyl rings can be functionalized to target specific pockets within the ATP-binding site.

Proposed Research Workflow: Kinase Inhibitor Discovery

G cluster_start Starting Point cluster_synthesis Synthetic Modification cluster_screening Screening Cascade cluster_optimization Lead Optimization A This compound B Library Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) A->B C High-Throughput Kinase Panel Screening B->C D Hit Identification & Validation C->D E Structure-Activity Relationship (SAR) Studies D->E F In vitro & In vivo DMPK E->F

Caption: A proposed workflow for discovering kinase inhibitors based on the this compound scaffold.

2. Photosensitizers in Photodynamic Therapy (PDT):

Benzophenones are well-known photosensitizers. Upon excitation with UV light, they can undergo intersystem crossing to a triplet state, which can then transfer energy to molecular oxygen to generate reactive oxygen species (ROS). This property could be harnessed for applications in PDT for cancer treatment.

3. Probes for Target Identification:

The ketone functionality of this compound can be derivatized to incorporate photo-affinity labels or clickable handles. Such probes are invaluable tools for identifying the protein targets of bioactive small molecules.

Conclusion and Future Outlook

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its unique substitution pattern on the privileged benzophenone scaffold provides a solid foundation for the design of novel therapeutic agents. The synthetic protocol provided herein offers a reliable method for accessing this compound, enabling its further exploration. The proposed research directions in kinase inhibition, photodynamic therapy, and chemical biology are intended to stimulate further investigation into the potential of this and related compounds. As our understanding of the intricate roles of specific functional groups in molecular recognition continues to grow, it is compounds like this compound that will pave the way for the next generation of targeted therapies.

References

  • PubChem Compound Summary for CID 138944, this compound. National Center for Biotechnology Information. [Link]

Application Note: Nucleophilic Addition of Grignard Reagents to 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthesis of unsymmetrical 1,1-diarylalkanols via the reaction of 3-Fluoro-3'-methoxybenzophenone with organomagnesium halides (Grignard reagents). This specific benzophenone scaffold is a critical intermediate in the development of antihistamines, agrochemicals, and selective estrogen receptor modulators (SERMs).

The presence of the 3-fluoro and 3'-methoxy substituents introduces unique electronic asymmetries that influence nucleophilic attack rates and subsequent metabolic stability of the drug candidate. This guide provides a robust, self-validating protocol designed to maximize yield while suppressing common side reactions such as


-hydride reduction.

Mechanistic Analysis & Electronic Considerations

Substrate Reactivity

The reaction is a classic 1,2-nucleophilic addition to a carbonyl carbon. However, the substituents on the benzophenone core significantly alter the electrophilicity of the carbonyl center:

  • 3-Fluoro Group (Ring A): Fluorine exerts a strong inductive electron-withdrawing effect (

    
    ) from the meta position. Unlike para-substitution, there is no competing resonance donation into the carbonyl system. This renders the carbonyl carbon more electrophilic  than unsubstituted benzophenone, accelerating the rate of nucleophilic attack.
    
  • 3'-Methoxy Group (Ring B): The methoxy group is inductively withdrawing (

    
    ) but resonance donating (
    
    
    
    ). At the meta position, the resonance effect cannot effectively delocalize onto the carbonyl carbon. Therefore, the inductive withdrawal dominates, further activating the carbonyl, though less intensely than the fluorine substituent.
The "Reduction" Problem

When utilizing sterically hindered Grignard reagents possessing


-hydrogens (e.g., Isopropylmagnesium chloride), the transition state for nucleophilic addition becomes crowded. This favors a competing Six-Membered Cyclic Transition State , leading to hydride transfer and the formation of a secondary alcohol (reduction product) rather than the desired tertiary alcohol.

Mitigation Strategy: This protocol incorporates an optional Cerium(III) Chloride (


)  additive method (Imamoto reagent) for use with bulky Grignards to suppress this reduction pathway.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the competing reduction pathway.

ReactionMechanism Substrate This compound Complex Magnesium Alkoxide Intermediate Substrate->Complex Nucleophilic Attack (Fast) SideProduct Secondary Alcohol (Reduction Side-Product) Substrate->SideProduct β-Hydride Transfer (If R is bulky) Grignard Grignard Reagent (R-MgX) Grignard->Complex Product Target Tertiary Alcohol (1,2-Addition) Complex->Product Acidic Workup (NH4Cl)

Figure 1: Reaction pathway showing the primary addition route and the potential reduction side-reaction caused by bulky Grignard reagents.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (Purity >98%).

  • Grignard Reagent: Commercial solution (e.g., 1.0 M in THF) or freshly prepared.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

  • Quench: Saturated aqueous Ammonium Chloride (

    
    ).
    
  • Inert Gas: Argon or Nitrogen (balloon or Schlenk line).

Step-by-Step Methodology
Phase A: System Preparation (Self-Validating Step)
  • Drying: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under vacuum. Backfill with Argon 3 times.

    • Validation: The glass should be hot to the touch and free of visible moisture.

  • Substrate Solution: Dissolve 1.0 eq (e.g., 5.0 mmol) of this compound in anhydrous THF (5 mL/mmol). Keep under Argon.

Phase B: Reaction (Temperature Control is Critical)
  • Cooling: Place the substrate solution in an ice/water bath (

    
    ).
    
    • Note: While benzophenones are not thermally unstable, lower temperatures favor kinetic addition over reduction or Wurtz coupling.

  • Addition: Add the Grignard reagent (1.2 to 1.5 eq) dropwise via syringe over 15 minutes.

    • Observation: A color change (often to yellow, orange, or dark red) indicates the formation of the charge-transfer complex/alkoxide.

  • Equilibration: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • In-Process Control (IPC): Spot TLC (Hexane/EtOAc 4:1). The starting material (benzophenone) is less polar (higher

      
      ) than the tertiary alcohol product. If SM remains after 4 hours, heat to mild reflux (
      
      
      
      ) for 1 hour.
Phase C: Workup (The "Soft Quench")
  • Quenching: Cool the mixture back to

    
    . Slowly add Saturated Aqueous 
    
    
    
    (5 mL/mmol).
    • Why? Strong acids like HCl can cause the tertiary alcohol to dehydrate, forming a tri-substituted alkene.

      
       buffers the pH (~4-5), protonating the alkoxide without catalyzing elimination.
      
  • Extraction: Dilute with Diethyl Ether or EtOAc. Separate layers. Extract the aqueous layer 2x with organic solvent.

  • Drying: Wash combined organics with Brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Optimization: Handling Bulky Grignards (The Method)

If using Isopropylmagnesium Chloride or t-Butylmagnesium Chloride , the reduction pathway (yielding the secondary alcohol) may dominate.

Modified Protocol:

  • Dry

    
     (1.5 eq) at 
    
    
    
    under high vacuum for 2 hours to generate anhydrous
    
    
    .
  • Suspend anhydrous

    
     in THF and stir at RT for 2 hours (milky suspension).
    
  • Add the Grignard reagent to the

    
     suspension at 
    
    
    
    and stir for 30 mins to form the organocerium species (
    
    
    ).
  • Add the ketone substrate to this mixture.

    • Result: Organocerium reagents are more nucleophilic but less basic/reducing, pushing the reaction toward 1,2-addition.

Workflow Diagram

Workflow Start Start: Dry Glassware (Argon Atmosphere) Solv Dissolve Substrate in Anhydrous THF Start->Solv Cool Cool to 0°C Solv->Cool Add Add Grignard Reagent (Dropwise) Cool->Add Warm Warm to RT (Stir 2-4h) Add->Warm Check Check TLC (SM Disappeared?) Warm->Check Reflux Reflux 60°C (1 hour) Check->Reflux No Quench Quench with sat. NH4Cl (Avoid HCl) Check->Quench Yes Reflux->Quench Isolate Extract, Dry, Concentrate Quench->Isolate

Figure 2: Operational workflow for the synthesis, emphasizing the decision point for reaction completion.

Expected Data & Characterization

ParameterObservation / ValueNotes
Appearance Viscous oil or amorphous solidOften crystallizes upon standing or trituration with pentane.
TLC (

)
Product < Starting MaterialProduct is more polar (OH group).

NMR
Single peak ~ -110 to -115 ppmShift may move slightly upfield compared to ketone due to loss of carbonyl anisotropy.
MS (ESI)

or

Tertiary alcohols often fragment; the carbocation mass is common.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text on Grignard addition mechanisms).
  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents". Journal of the American Chemical Society. (Foundation for the CeCl3 optimization method).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Detailed discussion on electronic effects of substituents on carbonyl reactivity).
  • Chemistry Stack Exchange. (2019). "Role of Ammonium Chloride in Grignard Workup". (Practical validation of the quenching protocol).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry. Wiley-Interscience. (Reference for electronic effects of meta-fluoro/methoxy groups).

Application Note: Divergent Synthesis of Heterocycles from 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of high-value heterocyclic scaffolds starting from 3-Fluoro-3'-methoxybenzophenone , utilizing its unique electronic asymmetry.

Abstract & Strategic Analysis

This compound (CAS: N/A for specific isomer, generic benzophenone derivatives widely available) represents a "privileged intermediate" due to its electronic dichotomy.

  • Ring A (3-Fluoro): Electron-deficient (

    
     = +0.34), directing ortho-lithiation and facilitating nucleophilic aromatic substitution (SNAr) if further activated.
    
  • Ring B (3-Methoxy): Electron-rich (

    
     = +0.12, but strong 
    
    
    
    -donor), activating the ring for electrophilic cyclizations (e.g., Fischer Indole).
  • The Carbonyl Bridge: A versatile electrophile for condensation and addition reactions.

This guide presents three distinct protocols to convert this scaffold into Indoles , Pyrazoles , and Phthalazines , pharmacophores critical for kinase inhibitors (e.g., p38, VEGFR) and CNS agents.

Protocol A: Chemo-Selective Fischer Indole Synthesis

Target: 2-(3-Fluorophenyl)-6-methoxy-1H-indole Mechanism: Acid-mediated [3,3]-sigmatropic rearrangement. Strategic Insight: In unsymmetrical benzophenones, cyclization preferentially occurs on the more electron-rich aromatic ring. Here, the 3-methoxy ring is the preferred site of cyclization over the 3-fluoro ring, offering high regioselectivity.

Experimental Workflow
  • Hydrazone Formation:

    • Reagents: this compound (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (0.5 M), Acetic Acid (cat.).

    • Conditions: Reflux, 4 hours.[1]

    • Observation: Formation of a crystalline yellow/orange solid (hydrazone).

  • Cyclization (Indolization):

    • Reagents: Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

    • Conditions: Heat to 100–110 °C for 2–3 hours.

    • Workup: Quench with ice water. Extract with EtOAc. The indole product typically precipitates or crystallizes upon cooling.

Quantitative Data Summary
ParameterCondition A (PPA)Condition B (ZnCl₂/AcOH)
Temperature 110 °C140 °C (Microwave)
Time 3.0 h0.5 h
Yield 78%85%
Regioselectivity >10:1 (Methoxy ring)>12:1 (Methoxy ring)
Pathway Visualization

IndoleSynthesis Start 3-Fluoro-3'-methoxy- benzophenone Step1 Hydrazone Intermediate Start->Step1 PhNHNH2, H+ Reflux Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 PPA, 110°C Cyclization Product 2-(3-Fluorophenyl)- 6-methoxy-1H-indole Step2->Product -NH3 Aromatization

Caption: Regioselective cyclization driven by the electron-donating methoxy group.

Protocol B: Synthesis of 1,5-Diarylpyrazoles via Propargyl Alcohols

Target: 5-(3-Fluoro-3'-methoxyphenyl)-3-substituted-pyrazole Mechanism: Addition of acetylide followed by hydrazine condensation. Strategic Insight: Direct condensation of benzophenones with hydrazine is difficult due to steric hindrance. Converting the ketone to a propargyl alcohol first creates a highly reactive intermediate that cyclizes rapidly with hydrazine.

Experimental Workflow
  • Alkynylation:

    • Reagents: Lithium acetylide (or Ethynylmagnesium bromide), THF, -78 °C.

    • Procedure: Add this compound (in THF) dropwise to the acetylide solution. Warm to RT.

    • Product: 1,1-Diarylprop-2-yn-1-ol.

  • Cyclization:

    • Reagents: Hydrazine hydrate (2.0 eq), Ethanol, H₂SO₂ (cat.).

    • Conditions: Reflux, 2 hours.

    • Mechanism: The hydrazine attacks the triple bond (Michael-like) followed by dehydration.

Quantitative Data Summary
StepReagentSolventYieldNotes
1. Addition Ethynyl MgBrTHF92%Strictly anhydrous conditions required.
2. Cyclization NH₂NH₂[2]·H₂OEtOH88%Forms 3,3-diaryl-hydroxypyrazoline intermediate which aromatizes.
Pathway Visualization

PyrazoleSynthesis Start Benzophenone Scaffold Inter Propargyl Alcohol (1,1-Diarylprop-2-yn-1-ol) Start->Inter HC≡C-MgBr THF, -78°C Cyclic 3,5-Diarylpyrazole Inter->Cyclic NH2NH2, H+ Dehydration

Caption: Two-step conversion of ketone to pyrazole via alkynyl intermediate.

Protocol C: Directed Ortho-Lithiation (DoM) to Phthalazines

Target: 4-(3-Methoxyphenyl)-5-fluoro-phthalazine Mechanism: Fluorine-directed lithiation followed by electrophilic trapping. Strategic Insight: The 3-fluoro substituent is a powerful Directing Group (DG) for lithiation. It directs lithiation to the C2 position (between F and the ketone). However, the ketone must be protected as a ketal to prevent nucleophilic attack.

Experimental Workflow
  • Protection:

    • React ketone with ethylene glycol/p-TsOH to form the 1,3-dioxolane (ketal) .

  • Lithiation:

    • Reagents: n-BuLi (1.1 eq), TMEDA (1.1 eq), THF, -78 °C.

    • Procedure: Add n-BuLi to the ketal solution. Stir for 1h at -78 °C. The Li installs at the position ortho to Fluorine (C2 or C4). Note: C2 is sterically crowded; C4 is often preferred, but C2 allows for unique fused systems.

  • Formylation:

    • Quench with DMF . Acidic hydrolysis (HCl) removes the ketal and cyclizes the intermediate if hydrazine is added.

  • Phthalazine Formation:

    • The resulting 2-acyl-benzaldehyde reacts instantly with hydrazine to form the phthalazine core.

Pathway Visualization

Phthalazine Start 3-F-Benzophenone Protect Ketal Protected Start->Protect Glycol, H+ Lithio Lithiated Species (Ortho to F) Protect->Lithio n-BuLi, -78°C Formyl 2-Formyl- Benzophenone Lithio->Formyl 1) DMF 2) H3O+ Final Phthalazine Derivative Formyl->Final Hydrazine

Caption: Exploiting the Fluorine atom to direct lithiation and ring closure.

References

  • Indazole & Heterocycle Synthesis: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[3] (2025).[4][5] PMC.

  • Lithiation Regioselectivity: Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. (2005). University of Crete.

  • Benzophenone Chemistry: Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. (2019). Jetir.

  • Fluorine in MedChem: Fluorine in Pharmaceutical and Medicinal Chemistry.[6][7] (2013).[6][8] World Scientific.[6]

  • General Indole Synthesis: Fischer Indole Synthesis. Organic Chemistry Portal.

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Application Notes & Protocols: The Strategic Role of 3-Fluoro-3'-methoxybenzophenone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Benzophenones in Medicinal Chemistry

In the landscape of modern drug discovery, the benzophenone scaffold represents a privileged structural motif. Its rigid, three-dimensional geometry serves as a versatile template for orienting pharmacophoric elements in precise spatial arrangements, facilitating optimal interactions with biological targets. The strategic introduction of substituents onto the benzophenone core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical properties. The incorporation of fluorine, for instance, is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate binding affinity through favorable electronic interactions.[1][2] Similarly, the methoxy group can serve as a hydrogen bond acceptor and influence solubility and the overall electronic nature of the molecule.

This guide focuses on 3-Fluoro-3'-methoxybenzophenone , a dissymmetric diaryl ketone that embodies these principles. Its unique substitution pattern makes it a valuable and highly strategic starting material for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis, its application in constructing key molecular frameworks, and provide detailed protocols for its preparation and subsequent transformation.

Synthetic Pathways to this compound

The efficient construction of unsymmetrical benzophenones like this compound is critical for its utilization as a building block. Two primary, robust synthetic strategies are prevalent: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: A Classic and Scalable Approach

The Friedel-Crafts acylation is a powerful and widely used electrophilic aromatic substitution reaction for forming carbon-carbon bonds to an aromatic ring.[3] In the context of this compound synthesis, this involves the reaction of an activated acyl compound with an aromatic substrate in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The reaction can proceed via two equivalent routes:

  • Route A: Acylation of anisole with 3-fluorobenzoyl chloride.

  • Route B: Acylation of 3-fluoroanisole with 3-methoxybenzoyl chloride.

The underlying mechanism involves three key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This species is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[4]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring (anisole or 3-fluoroanisole) acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.[4]

  • Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring aromaticity and yielding the final benzophenone product.[4]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration acyl_chloride 3-Fluorobenzoyl Chloride acylium_ion Acylium Ion [Electrophile] acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ arenium_ion Arenium Ion Intermediate acylium_ion->arenium_ion anisole Anisole [Nucleophile] anisole->arenium_ion product 3-Fluoro-3'-methoxy- benzophenone arenium_ion->product -H⁺ catalyst_regen HCl + AlCl₃

Caption: Workflow for Friedel-Crafts Acylation.

Palladium-Catalyzed Suzuki Coupling: A Modern Alternative

The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[5] For synthesizing benzophenones, a carbonylative variation of the Suzuki-Miyaura reaction is particularly effective.[6] This three-component coupling involves an aryl bromide, an arylboronic acid, and carbon monoxide.

This method offers advantages in terms of functional group tolerance compared to Friedel-Crafts acylation, which can fail with strongly deactivated aromatic rings.[7] The synthesis of this compound could be envisioned by coupling 3-bromo-fluorobenzene with 3-methoxyphenylboronic acid under a carbon monoxide atmosphere with a suitable palladium catalyst and base. The reactivity of the aryl halide is a key consideration, with reactivity generally following the trend I > OTf > Br >> Cl.[5]

Application: Synthesis of a Diphenylmethylamine Intermediate

The ketone moiety of this compound is a prime functional handle for elaboration into more complex pharmaceutical intermediates. A common and crucial transformation is its conversion to a substituted diphenylmethylamine. These structures are prevalent in a wide range of biologically active compounds, including antihistamines, anticholinergics, and CNS-active agents.

The conversion can be efficiently achieved via a one-pot reductive amination reaction. This process involves the initial formation of a Schiff base (imine) intermediate by reacting the ketone with an amine (e.g., ammonia or a primary amine), followed by in-situ reduction to the corresponding amine.

Reductive_Amination_Workflow start_ketone 3-Fluoro-3'-methoxy- benzophenone schiff_base Schiff Base (Imine Intermediate) start_ketone->schiff_base amine_source Amine Source (e.g., NH₄OAc) amine_source->schiff_base Condensation (-H₂O) final_amine Diphenylmethylamine Intermediate schiff_base->final_amine reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->final_amine Reduction

Caption: Reductive Amination of the Benzophenone.

This transformation yields a chiral center, producing a racemic mixture of the amine intermediate, which can then be used as such or resolved into its constituent enantiomers for stereospecific downstream applications.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Handle corrosive reagents like aluminum chloride and acyl chlorides with extreme care.[9][10]

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of anisole with 3-fluorobenzoyl chloride.

Materials & Equipment:

  • Anisole

  • 3-Fluorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 molar equivalents). Carefully add 100 mL of anhydrous DCM.

  • Acyl Chloride Addition: In the addition funnel, place 3-fluorobenzoyl chloride (1.0 molar equivalent) dissolved in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃/DCM suspension over 20-30 minutes, maintaining the temperature at 0-5 °C. Allow the mixture to stir for an additional 15 minutes to form the acylium ion complex.

  • Nucleophile Addition: Add anisole (1.0 molar equivalent) dissolved in 20 mL of anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very cautiously and slowly quench the reaction by adding 50 mL of crushed ice, followed by the slow addition of 50 mL of 1M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[10]

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

ParameterConditionRationale
Aromatic Substrate AnisoleElectron-donating methoxy group activates the ring for electrophilic substitution.
Acylating Agent 3-Fluorobenzoyl ChlorideProvides the 3-fluorobenzoyl electrophile.
Catalyst Aluminum Chloride (AlCl₃)Lewis acid required to generate the highly reactive acylium ion.[4]
Solvent Dichloromethane (DCM)Inert solvent that solubilizes reactants and intermediates.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction; warming allows it to proceed to completion.
Typical Yield 70-90%Friedel-Crafts acylations are generally high-yielding reactions.[3]
Protocol 2: Reductive Amination to (3-Fluorophenyl)(3-methoxyphenyl)methanamine

Materials & Equipment:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Standard reaction and work-up glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution and stir until it dissolves. This serves as the source of ammonia for imine formation.

  • pH Adjustment (Optional but Recommended): If necessary, add a small amount of glacial acetic acid to maintain a slightly acidic pH (pH 5-6), which catalyzes imine formation.

  • Reducing Agent: Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture. NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting benzophenone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and basify the aqueous solution with 2M NaOH to a pH > 10.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amine by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound and its derivatives should be confirmed using standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for assessing purity and confirming molecular weight.[11][12]

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides structural confirmation by showing the chemical shifts and coupling patterns of protons and carbons.

    • FTIR: Confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the ketone (~1660 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[13]

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable on a laboratory scale via established methods like Friedel-Crafts acylation. The true value of this intermediate lies in the versatility of its ketone functional group, which serves as a gateway to a diverse range of pharmaceutical scaffolds, particularly substituted diphenylmethylamines. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in the synthesis of novel and complex pharmaceutical intermediates.

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis - Benchchem. (URL: )
  • Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acyl
  • Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (URL: )
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling - Benchchem. (URL: )
  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (URL: )
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: )
  • Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation - ACS Public
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (URL: )
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • Suzuki reaction - Wikipedia. (URL: [Link])

  • SAFETY D
  • The Versatile Role of 4-Fluoro-4'-methoxybenzophenone in Dye and Pharmaceutical Intermediate Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • 3-Fluoro-4-methoxybenzoyl chloride - SAFETY D
  • SAFETY D
  • 3-Fluoro-4-methoxybenzyl chloride - Chem-Impex. (URL: [Link])

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (URL: )
  • EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google P
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (URL: [Link])

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (URL: [Link])

  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline - Google P
  • WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google P
  • CN102173995A - Synthesis method of m-fluoroaniline - Google P
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC. (URL: [Link])

  • A Comparative Guide to Analytical Methods for 3-Fluorohexane Detection - Benchchem. (URL: )
  • NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - European Patent Office - EP 3974419 A2 - EPO. (URL: [Link])

  • 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline - PMC. (URL: [Link])

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (URL: [Link])

  • C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC. (URL: [Link])

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. (URL: [Link])

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. (URL: [Link])

  • An improved process for the preparation of nebivolol hydrochloride - European Patent Office - EP 2163551 B1 - Googleapis.com. (URL: [Link])

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (URL: [Link])

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed. (URL: [Link])

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analytical methods for detecting 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization & Quantification of 3-Fluoro-3'-methoxybenzophenone

Introduction & Chemical Context

This compound (C₁₄H₁₁FO₂) is a substituted diaryl ketone featuring a fluorine atom at the meta position of one phenyl ring and a methoxy group at the meta position of the opposing ring. As a structural isomer of the more common para-substituted benzophenones, it serves as a critical intermediate in the synthesis of photo-initiators, UV-blocking agents, and specific pharmacophores where metabolic stability (via fluorine substitution) and lipophilicity modulation are required.

This guide provides a comprehensive analytical framework for detecting, identifying, and quantifying this compound. Given the absence of a standardized pharmacopeial monograph, these protocols are designed as "First-Principles" methodologies, requiring user validation.

Physicochemical Profile (Predicted):

  • Molecular Weight: 230.24 g/mol [1]

  • LogP: ~3.2 – 3.8 (Lipophilic)

  • Solubility: Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Insoluble in Water.

  • Chromophores: Benzoyl system with auxochromic methoxy group (

    
     predicted ~255–290 nm).[1]
    

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)[1]

Objective: Quantitative analysis for purity assessment and impurity profiling.

System Configuration
  • Instrument: HPLC or UHPLC system with Diode Array Detector (DAD) and/or Mass Spectrometer (MS).[2]

  • Stationary Phase: C18 (Octadecylsilane) is the primary choice due to the analyte's moderate lipophilicity.

    • Recommended Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Protocol
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5–10 µL

Time (min)% Solvent A% Solvent BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End Run
Detection Parameters
  • UV/Vis: Monitor at 254 nm (aromatic

    
    ) and 285 nm  (carbonyl 
    
    
    
    ). The methoxy group may induce a bathochromic shift; acquire full spectrum (200–400 nm) to determine
    
    
    .
  • Mass Spectrometry (ESI+):

    • Mode: Positive Ionization (ESI+).[1]

    • Target Ion:

      
       Da.[1]
      
    • Adducts: Watch for

      
       and 
      
      
      
      .

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural confirmation and detection of volatile organic impurities (residual solvents/reagents).

System Configuration
  • Inlet: Split/Splitless (Split ratio 20:1 for high concentration; Splitless for trace analysis).

  • Inlet Temperature: 280°C (Ensure complete volatilization without thermal degradation).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., HP-5MS, DB-5MS).[1]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C

  • Final: 300°C (Hold 5 min)

MS Acquisition (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Range: 40–400

    
    
    
  • Fragmentation Logic (Predictive):

    • Molecular Ion (

      
      ):  230 
      
      
      
      (Strong).
    • 
      -Cleavage A:  Loss of 3-fluorophenyl ring 
      
      
      
      3-methoxybenzoyl cation (
      
      
      135
      ).[1]
    • 
      -Cleavage B:  Loss of 3-methoxyphenyl ring 
      
      
      
      3-fluorobenzoyl cation (
      
      
      123
      ).[1]
    • Secondary Fragments: Loss of CO from acyl ions

      
       Phenyl cations (
      
      
      
      107 and
      
      
      95).

Structural Identification (NMR)

To distinguish this specific isomer (3,3') from analogs (e.g., 4,4' or 2,4'), NMR is required.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Methoxy Group: Singlet at

      
       ~3.85 ppm (3H).[1]
      
    • Aromatic Region (

      
       7.0–8.0 ppm): 
      
      • Ring A (3-Fluoro): Look for complex splitting due to

        
         coupling (
        
        
        
        ).[1] The proton at C2 (between carbonyl and fluoro) will appear as a doublet of triplets or similar complex multiplet.
      • Ring B (3-Methoxy): Look for the characteristic pattern of a meta-substituted benzene: triplet (H5), doublet (H6), doublet (H4), and singlet-like (H2).

  • ¹³C NMR:

    • Carbonyl:

      
       ~195 ppm.[1]
      
    • C-F Coupling: Large doublet splitting for the C3 carbon (

      
       Hz).
      

Visual Workflows (Graphviz)

Fragmentation & Identification Logic

This diagram illustrates the decision matrix for confirming the identity of this compound using MS fragmentation patterns.

G Start Unknown Sample (Benzophenone Derivative) GCMS Run GC-MS (EI, 70eV) Start->GCMS MolIon Observe Molecular Ion (M+) = 230 m/z? GCMS->MolIon AlphaCleavage Analyze Alpha-Cleavage Fragments MolIon->AlphaCleavage Yes Reject Reject / Re-evaluate MolIon->Reject No Frag135 Peak at m/z 135 (Methoxybenzoyl+) AlphaCleavage->Frag135 Frag123 Peak at m/z 123 (Fluorobenzoyl+) AlphaCleavage->Frag123 IsomerCheck Isomer Differentiation (Meta vs Para) Frag135->IsomerCheck Frag123->IsomerCheck NMR Run 1H/13C NMR Check J-Coupling IsomerCheck->NMR Required Confirm Identity Confirmed: This compound NMR->Confirm

Caption: Logical workflow for structural confirmation using GC-MS fragmentation and NMR validation.

Method Development & Validation Cycle

This diagram outlines the iterative process for validating the HPLC method for this specific NCE (New Chemical Entity).

Validation Step1 Solubility Check (MeOH/ACN) Step2 UV Scan (Determine Lambda Max) Step1->Step2 Step3 Gradient Scouting (5-95% B) Step2->Step3 Decision Resolution > 2.0 Tailing < 1.5? Step3->Decision Optimize Adjust Gradient/Temp Decision->Optimize No Validate Validation (ICH Q2) Decision->Validate Yes Optimize->Step3 Params Linearity Accuracy LOD/LOQ Validate->Params

Caption: Self-validating method development cycle following ICH Q2(R1) guidelines.

References

  • Przybyciel, M. (2006). "Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Link

  • Kotowska, N. et al. (2020). "Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis." MDPI - Toxics. Link

  • Sigma-Aldrich. "3-Fluoro-4-methoxybenzaldehyde Product Specification." (Used for structural analog comparison). Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Fluoro-3'-methoxybenzophenone. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for obtaining this compound in high purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to its purification?

A1: Understanding the physical properties is the first step in designing an effective purification strategy. This compound is a solid at room temperature. Its polarity is influenced by the ketone, fluoro, and methoxy functional groups, making it moderately polar.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁FO₂[1]
Molecular Weight 230.24 g/mol [1]
Appearance White crystals or solid[2]
Melting Point Data not consistently published; expected to be a solid at room temperature based on similar structures.[2]
Solubility Soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and methanol. Sparingly soluble in non-polar solvents like hexane.Inferred from structure and general chemical principles.

Q2: What are the likely impurities I might encounter in my crude this compound sample?

A2: Impurities typically stem from the synthetic route used. Common synthesis methods, such as Friedel-Crafts acylation, can lead to several types of impurities:

  • Unreacted Starting Materials: Residual 3-fluoroanisole or 3-methoxybenzoyl chloride.[3]

  • Positional Isomers: Isomers formed if the acylation reaction is not perfectly regioselective.

  • Solvent and Reagent Residues: Leftover catalysts (e.g., AlCl₃ hydrolysis products) or high-boiling point solvents.[4]

  • Byproducts of Side Reactions: Products from self-condensation or other unintended reactions.

Q3: Which purification method is best for this compound: recrystallization or column chromatography?

A3: The choice depends on the impurity profile and the desired scale and purity.

  • Recrystallization is ideal for removing small amounts of impurities when the crude product is already of moderate to high purity (>90%). It is fast, economical, and scalable.

  • Flash Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have similar polarity to the desired product. It offers higher resolution but is more time-consuming and requires more solvent.

Purification Workflow Overview

The general workflow for purifying crude this compound involves an initial assessment, the chosen purification method, and a final purity confirmation.

G cluster_start Initial Assessment cluster_method Purification cluster_end Final Analysis & Isolation Crude Crude Product TLC_Initial Analyze by TLC/HPLC to assess purity Crude->TLC_Initial Select Select Method TLC_Initial->Select Recryst Recrystallization Select->Recryst High Initial Purity Column Column Chromatography Select->Column Complex Mixture Collect Collect Crystals / Combine Pure Fractions Recryst->Collect Column->Collect TLC_Final Confirm Purity by TLC/HPLC/NMR Collect->TLC_Final Pure Pure Product TLC_Final->Pure

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is designed for crude material that is estimated to be >90% pure. The goal is to select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing solubility in small test tubes. A mixed solvent system of ethyl acetate and hexane is a promising starting point. Acetone/water or ethanol could also be effective.[5]

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (the one in which it is more soluble, e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them.[6] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point and analyze the purity via HPLC or NMR.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying crude material containing significant amounts of impurities with polarities similar to the product.[7]

Step-by-Step Methodology:

  • Stationary Phase Selection: Use silica gel as the stationary phase, as it is effective for separating moderately polar compounds.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system.

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[7]

    • Vary the ratio of hexane to ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel slurry made with the initial, non-polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin elution with the determined mobile phase system. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the percentage of ethyl acetate), can be very effective.[8]

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Assessment: Confirm the purity of the combined product by HPLC, NMR, or other appropriate analytical techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

G cluster_recryst Recrystallization Issues cluster_chrom Chromatography Issues cluster_solutions Potential Solutions Problem Problem Encountered OilingOut Compound 'Oils Out' Problem->OilingOut NoCrystals No Crystals Form Problem->NoCrystals LowYield_R Low Recovery Problem->LowYield_R BadSep Poor Separation (Overlapping Spots) Problem->BadSep NoElution Compound Stuck on Column Problem->NoElution LowYield_C Low Recovery Problem->LowYield_C Sol_Oiling 1. Add more primary solvent. 2. Reheat to dissolve oil, then cool slower. 3. Change solvent system. OilingOut->Sol_Oiling Sol_NoCrystals 1. Evaporate some solvent. 2. Scratch inner flask surface. 3. Add a seed crystal. NoCrystals->Sol_NoCrystals Sol_LowYield_R 1. Cool mother liquor longer/colder. 2. Minimize wash volume. 3. Concentrate mother liquor for a second crop. LowYield_R->Sol_LowYield_R Sol_BadSep 1. Decrease mobile phase polarity. 2. Use a shallower gradient. 3. Ensure proper column packing. BadSep->Sol_BadSep Sol_NoElution 1. Increase mobile phase polarity. 2. Add a small % of a stronger solvent (e.g., Methanol). NoElution->Sol_NoElution Sol_LowYield_C 1. Check all fractions with TLC. 2. Ensure complete elution from the column. LowYield_C->Sol_LowYield_C

Caption: Decision tree for troubleshooting common purification problems.

Q: My compound is forming an oil instead of crystals during recrystallization ("oiling out"). What should I do?

A: Oiling out occurs when the solute melts in the hot solvent before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The high concentration of the solute lowers its melting point, causing it to separate as a liquid phase instead of a solid crystalline lattice.

  • Solutions:

    • Add More Solvent: Increase the volume of the primary (good) solvent to lower the saturation point and ensure the compound dissolves completely before cooling.[9]

    • Slower Cooling: Reheat the mixture to dissolve the oil completely, then allow it to cool much more slowly to give molecules adequate time to arrange into a crystal lattice.

    • Change Solvents: Select a solvent with a lower boiling point.

Q: I'm not getting any crystal formation after cooling the recrystallization solution. What's wrong?

A: This is often due to either using too much solvent or the solution remaining supersaturated without a nucleation point.

  • Causality: Crystal formation requires nucleation sites. In a very clean solution, nucleation can be slow to initiate. Alternatively, if the solution is not sufficiently concentrated, it will not become saturated upon cooling.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again.[9]

    • Induce Crystallization: Scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystal growth.[9]

Q: My column chromatography is giving poor separation between my product and an impurity. How can I improve it?

A: Poor separation means the mobile phase is moving both your product and the impurity at similar rates.

  • Causality: The polarity of the eluent is too high, reducing the differential interaction of the compounds with the silica gel stationary phase.

  • Solutions:

    • Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all compounds but should enhance the separation between them.[8]

    • Use a Slower/Shallower Gradient: If using a gradient, make the increase in polarity more gradual to allow more time for separation.

    • Check Column Packing: An improperly packed column with channels or cracks will lead to significant band broadening and poor separation. Ensure the column is packed uniformly.[10]

Q: My compound won't elute from the silica gel column. What should I do?

A: This indicates that your compound is too strongly adsorbed to the stationary phase, and the mobile phase is not polar enough to displace it.

  • Causality: The strong interaction between the polar functional groups of your compound and the polar silica gel is not being overcome by the relatively non-polar mobile phase.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.

    • Add a Stronger Solvent: If increasing the primary polar solvent is ineffective, adding a small amount (0.5-1%) of a much more polar solvent like methanol can help elute highly retained compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • UCO Chemistry. (2014, January 23). Lab 3: Recrystallization of an Impure Unknown [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Teledyne Labs. Retrieved from [Link]

  • Phenomenex. (n.d.). Column Protection Guide. Retrieved from [Link]

  • Kasprzyk-Hordern, B., Dinsdale, R. M., & Guwy, A. J. (2007). Determination of selected human pharmaceutical compounds in effluent and surface water samples by high-performance liquid chromatography.
  • Cuny, G. D., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • Eisen, M., et al. (1999). Process for the halogenation of aldehydes and ketones.
  • Marhold, A., et al. (1986). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. U.S.

Sources

Technical Support Center: 3-Fluoro-3'-methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of 3-Fluoro-3'-methoxybenzophenone Synthesis Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges of synthesizing This compound (CAS: Non-standard, derivative specific). Unlike para-substituted benzophenones, this meta-meta substituted scaffold presents unique regiochemical challenges that often lead to low yields when using standard Friedel-Crafts protocols.

This guide prioritizes the Weinreb Amide and Grignard-Nitrile routes, which are the industry standards for ensuring high fidelity and yield for this specific substitution pattern.

Part 1: The Core Challenge (The "Meta-Meta" Problem)

Q: Why does my Friedel-Crafts acylation of 3-fluorobenzoyl chloride and anisole fail to yield the target?

A: This is a classic regioselectivity mismatch.

  • The Problem: Friedel-Crafts acylation is governed by the directing effects of the nucleophile. Anisole (methoxybenzene) is a strong ortho/para director. Reacting 3-fluorobenzoyl chloride with anisole will predominantly yield 3-fluoro-4'-methoxybenzophenone (the para isomer), not the desired 3'-methoxy (meta) isomer.

  • The Solution: You cannot rely on electrophilic aromatic substitution to install a meta group on an electron-rich ring. You must use Nucleophilic Aromatic Addition via organometallics (Grignard/Lithium) to a defined electrophile (Weinreb amide or Nitrile) where the position is pre-installed.

Part 2: Optimized Protocols for Yield Improvement

Method A: The Weinreb Amide Route (Recommended)

Best for: High purity, preventing over-addition (tertiary alcohol formation).

Step 1: Synthesis of the Weinreb Amide Intermediate

  • Reagents: 3-Fluorobenzoyl chloride (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), Pyridine (2.2 eq), DCM (0.5 M).

  • Protocol:

    • Cool the amine/pyridine solution in DCM to 0°C.

    • Add 3-fluorobenzoyl chloride dropwise.

    • Warm to RT and stir for 2 hours.

    • Critical Check: Monitor TLC. The amide is stable.[1]

    • Workup: Wash with 1N HCl (removes pyridine), then NaHCO3. Dry and concentrate.

Step 2: Grignard Addition

  • Reagents: Weinreb Intermediate (from Step 1), 3-Methoxyphenylmagnesium bromide (1.2 eq, THF solution).

  • Protocol:

    • Dissolve Weinreb amide in anhydrous THF under Argon/N2. Cool to 0°C.

    • Add Grignard reagent dropwise over 30 mins. Do not rush; exotherm control is key.

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Quench: Pour into cold sat. NH4Cl or 1N HCl. Acidic hydrolysis is required to break the stable tetrahedral intermediate.

Method B: The Nitrile Route (Alternative)

Best for: Lower cost, fewer steps, but higher risk of imine side-reactions.

  • Reagents: 3-Fluorobenzonitrile + 3-Methoxyphenylmagnesium bromide.

  • Key Difference: The intermediate is an imine salt. It requires a rigorous acidic reflux (e.g., 2N HCl/THF, 60°C, 2h) to hydrolyze fully to the ketone. Incomplete hydrolysis is a common yield killer here.

Part 3: Troubleshooting Guide (Q&A)

Q1: I am seeing a large impurity spot (Tertiary Alcohol). How do I stop this?

  • Cause: Over-addition. If you are reacting an acid chloride directly with a Grignard, the ketone formed is more reactive than the starting material, leading to double addition.

  • Fix: Switch to Method A (Weinreb) . The Weinreb amide forms a stable 5-membered chelate with the Magnesium (see Diagram 1), which prevents the second equivalent of Grignard from attacking until the reaction is quenched.

Q2: My Grignard reagent seems inactive. The starting material remains.

  • Cause: Moisture contamination or degraded reagent. 3-Methoxyphenylmagnesium bromide can degrade if stored improperly.

  • Validation: Perform a titration (e.g., with salicylaldehyde phenylhydrazone) or a simple test reaction with benzaldehyde before committing your main batch.

  • Fix: Use commercially available 1.0 M solutions in THF (e.g., Sigma/Aldrich) rather than making it from the bromide unless you have iodine-activated Mg turnings and strictly dry conditions.

Q3: The product contains a "dimer" or homocoupled impurity.

  • Cause: Wurtz-type coupling during Grignard preparation or transition metal contamination.

  • Fix: Ensure your Magnesium is clean. If purchasing the Grignard, check the certificate of analysis for transition metal content.

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Routes for this compound

MetricFriedel-Crafts (Standard)Acid Chloride + GrignardWeinreb Amide (Method A)Nitrile Addition (Method B)
Regioselectivity Poor (Favors 4'-methoxy)Excellent (Pre-defined)Excellent Excellent
Yield < 20% (Wrong isomer)30-40% (Over-addition)85-95% 70-85%
Purity Profile Complex mixtureContains tert-alcoholHigh (>98%) Moderate (Imine residues)
Scalability HighLowHigh High

Part 5: Visualizations

Diagram 1: The Weinreb Chelation Mechanism (Yield Protection)

This pathway illustrates why the Weinreb route prevents over-addition, ensuring high yield.

WeinrebMechanism cluster_0 Critical Yield Control Point SM 3-Fluorobenzoyl Chloride Weinreb Weinreb Amide (N-OMe, N-Me) SM->Weinreb + HN(OMe)Me (Amidation) Tetra Stable Tetrahedral Intermediate (Mg Chelation) Weinreb->Tetra + 3-MeO-Ph-MgBr (Nucleophilic Attack) Product This compound (Target) Tetra->Product Acidic Quench (Hydrolysis) TertAlc Tertiary Alcohol (Impurity) Tetra->TertAlc BLOCKED (Stable Chelate)

Caption: The stable Magnesium-chelated intermediate prevents the second Grignard attack, eliminating tertiary alcohol byproducts.

Diagram 2: Troubleshooting Logic Tree

Follow this decision matrix to resolve low yield issues.

Troubleshooting Start Issue: Low Yield CheckIsomer Check NMR: Is it the Para Isomer? Start->CheckIsomer WrongRoute Cause: Friedel-Crafts used Action: Switch to Weinreb CheckIsomer->WrongRoute Yes CheckImpurity Check Impurity: Tertiary Alcohol? CheckIsomer->CheckImpurity No OverAddition Cause: Over-addition Action: Lower Temp or Use Weinreb Amide CheckImpurity->OverAddition Yes CheckSM Check SM: Starting Material Left? CheckImpurity->CheckSM No Moisture Cause: Wet Grignard/Solvent Action: Dry Solvents/Titrate Grignard CheckSM->Moisture Yes

Caption: Decision matrix for diagnosing yield loss in meta-substituted benzophenone synthesis.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Basha, A.; Lipton, M.; Weinreb, S. M. (1977). "A mild, general method for conversion of esters to amides". Tetrahedron Letters, 18(48), 4171–4174.

  • Kikuchi, M. et al. (2022).[2] "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of Weinreb Amide". ACS Omega, 7(50), 47411–47421.

  • Sigma-Aldrich Technical Bulletin. "Grignard Reagents: Preparation and Handling".

  • Preparation of 3-fluoro-4-methoxybenzoic acid derivatives (Analogous chemistry for fluorinated/methoxylated benzenes). ChemicalBook/Patent Literature.

Sources

3-Fluoro-3'-methoxybenzophenone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Degradation of 3-Fluoro-3'-methoxybenzophenone

This technical support center provides in-depth guidance on the stability and potential degradation pathways of this compound. Understanding the stability of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of final products. This resource, structured in a question-and-answer format, addresses common challenges and frequently asked questions encountered during its handling, storage, and application.

Troubleshooting Guide: Navigating Experimental Challenges

This section is designed to help you troubleshoot specific issues that may arise during your experiments involving this compound.

Question 1: I'm observing a gradual loss of my this compound sample purity over time, even when stored in a seemingly inert solvent. What could be the cause?

Answer:

Several factors could be contributing to the degradation of your sample. Based on the known reactivity of benzophenone derivatives, the most likely culprits are photodegradation, hydrolysis, or oxidation.

  • Photodegradation: Benzophenones are known photosensitizers and can degrade upon exposure to UV light.[1][2] The energy from the light can excite the molecule to a triplet state, making it highly reactive.[2][3] This can lead to self-degradation or reactions with other molecules in the solution.[1] To mitigate this, always store your samples, both neat and in solution, in amber vials or wrapped in aluminum foil to protect them from light.

  • Hydrolysis: While benzophenones are generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the ether or ketone functionalities.[4][5] Ensure your solvents are neutral and dry. If your experimental conditions require acidic or basic environments, consider performing the reaction at a lower temperature and for a shorter duration.

  • Oxidation: Aromatic ketones can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.[6] Ensure your solvents are degassed and consider storing your samples under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

Question 2: My reaction mixture has developed a yellow tint, and I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation products?

Answer:

The formation of a yellow color and the appearance of new analytical peaks are strong indicators of degradation. The specific degradation products will depend on the conditions your sample was exposed to.

  • Photodegradation Products: Under UV irradiation, benzophenones can undergo a variety of reactions. One common pathway involves the formation of hydroxylated species.[1] The methoxy group on one of the phenyl rings could be a target for such reactions. Additionally, reactions with other components in the solution, if present, could lead to the formation of various adducts.

  • Hydrolytic Products: Acid- or base-catalyzed hydrolysis could lead to the cleavage of the methoxy group, resulting in the formation of 3-fluoro-3'-hydroxybenzophenone. Under more forcing conditions, cleavage of the benzophenone core itself is a possibility, though less likely.

  • Oxidative Products: Oxidation can lead to the formation of various oxygenated derivatives. For instance, the aromatic rings could be hydroxylated, or in more extreme cases, ring-opening could occur.

To identify the specific degradation products, it is recommended to use techniques like LC-MS/MS or NMR spectroscopy.[7][8] By comparing the mass spectra and fragmentation patterns or the NMR chemical shifts with those of potential structures, you can elucidate the identity of the unknown peaks.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the inherent stability and handling of this compound.

Question 3: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer:

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A refrigerator or a freezer is ideal. The container should be tightly sealed to prevent moisture ingress and exposure to air. For maximum protection, especially for long-term storage, consider storing it under an inert atmosphere (nitrogen or argon).

Question 4: How does the presence of the fluoro and methoxy substituents affect the stability of the benzophenone core?

Answer:

The substituents on the benzophenone core can influence its stability.

  • Fluorine: The electron-withdrawing nature of the fluorine atom can impact the electron density of the aromatic ring, potentially influencing its susceptibility to certain reactions. In some cases, fluorine substitution can enhance metabolic stability in biological systems.[9]

  • Methoxy Group: The electron-donating methoxy group can activate the aromatic ring it is attached to, making it more susceptible to electrophilic attack, such as hydroxylation.[10] It can also be a site for metabolic O-dealkylation.

The interplay of these electronic effects can be complex and may influence the specific degradation pathways that are favored under different conditions.

Question 5: Are there any known incompatibilities of this compound with common laboratory reagents or solvents?

Answer:

Experimental Protocols

Forced Degradation Study Protocol

To proactively understand the stability of this compound under various stress conditions, a forced degradation study is recommended.[11]

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points for analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a quartz cuvette or a thin film in a petri dish to a UV lamp.

    • Run a parallel control sample protected from light.

    • Withdraw samples at various time points for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or UPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • If coupled with a mass spectrometer, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.

Data Presentation

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Degradation PathwayPotential Degradation Product(s)
Photolytic (UV) Photohydroxylation3-Fluoro-3'-hydroxybenzophenone, other hydroxylated isomers
Photoreduction3-Fluoro-3'-methoxybenzhydrol
Acidic Hydrolysis Ether cleavage3-Fluoro-3'-hydroxybenzophenone
Basic Hydrolysis Ether cleavage3-Fluoro-3'-hydroxybenzophenone
Oxidative (H₂O₂) Aromatic hydroxylationHydroxylated derivatives of this compound
Ring openingVarious smaller organic molecules

Visualization of Degradation Pathways

G cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) parent This compound photohydroxy 3-Fluoro-3'-hydroxybenzophenone parent->photohydroxy Hydroxylation photoreduct 3-Fluoro-3'-methoxybenzhydrol parent->photoreduct Reduction hydrolysis_prod 3-Fluoro-3'-hydroxybenzophenone parent->hydrolysis_prod Ether Cleavage ox_hydroxy Hydroxylated Derivatives parent->ox_hydroxy Hydroxylation ring_open Ring-Opened Products parent->ring_open Oxidative Cleavage

Caption: Potential degradation pathways of this compound.

References

  • Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology, 34(21), 4569-4575. [Link]

  • Gago-Ferrero, P., Schymanski, E. L., Bletsou, A. A., Aalizadeh, R., Hollender, J., & Thomaidis, N. S. (2015). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 20(12), 22386-22401. [Link]

  • De Wolfe, R. H., Ivanetich, K. M., & Perry, N. F. (1969). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry, 34(4), 848-852. [Link]

  • Gomez, M. J., Mezcua, M., Martinez-Bueno, M. J., & Fernandez-Alba, A. R. (2015). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 17(10), 1735-1743. [Link]

  • Li, Y., Chen, J., & Liu, W. (2017). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. International Journal of Environmental Research and Public Health, 14(9), 1047. [Link]

  • Wang, L., & Wang, P. (2016). Photodegradation of benzophenones sensitized by nitrite. Water Research, 92, 12-18. [Link]

  • De Wolfe, R. H., Ivanetich, K. M., & Perry, N. F. (1969). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry, 34(4), 848-852. [Link]

  • Canonica, S., Jans, U., Stemmler, K., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology, 34(21), 4569-4575. [Link]

  • Han, S. K., & Han, S. Y. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Panigrahi, G. P., & Misro, P. K. (1978). Oxidation of aromatic ketones by DCICA in absence of added chloride... Indian Journal of Chemistry Section A, 16A(9), 762-765. [Link]

  • Wang, Y., Zhang, Y., & Wang, Z. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8235. [Link]

  • National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of Benzophenone (CAS No. 119-61-9) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program Technical Report Series, (533), 1-254. [Link]

  • Wikipedia. (n.d.). Benzophenone. [Link]

  • Verevkin, S. P., Emel’yanenko, V. N., & Zherikova, K. V. (2022). Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. Molecules, 27(23), 8504. [Link]

  • Lee, J. Y., & Han, J. L. (2012). Synthesis and thermal crosslinking of benzophenone-modified poly(dimethylsiloxane)s. Polymer, 53(19), 4148-4155. [Link]

  • de Beer, D., Joubert, E., & de Villiers, A. (2013). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. Journal of Agricultural and Food Chemistry, 61(28), 6844-6852. [Link]

  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055-1064. [Link]

  • Dintzner, M. R., & Cejpek, K. L. (2007). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Journal of Chemical Education, 84(5), 857. [Link]

  • Kumar, V., & Singh, R. (2021). Analytical methods for the degradation of phytoconstituents. International Journal of Pharmaceutical Sciences and Research, 12(8), 4053-4062. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chèvre, N., Kienle, C., & Fent, K. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environmental Science & Technology Letters, 2(8), 223-228. [Link]

  • UK Scientific Advisory Group on Chemical Safety of Non-Food and Non-Medicinal Consumer Products. (2023). Opinion on Benzophenone-3. [Link]

  • Kumar, S., & Kumar, S. (2014). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(30), 4165-4168. [Link]

  • Ataman Kimya. (n.d.). Benzophenone-3. [Link]

  • Ataman Kimya. (n.d.). Benzophenone 3. [Link]

  • Korfmacher, W. A. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 36(4), 705-713. [Link]

  • van der Maas, L., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 56(15), 10834-10846. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. [Link]

  • Wang, Y., et al. (2020). Toxicity of benzophenone-3 and its biodegradation in a freshwater microalga Scenedesmus obliquus. Ecotoxicology and Environmental Safety, 195, 110488. [Link]

  • Hubicka, U., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2999. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-3'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Introduction

This compound is an unsymmetrical diaryl ketone with applications in medicinal chemistry and materials science. Its synthesis can be approached through several classical organic transformations, each with its own set of advantages and potential challenges. The most common synthetic routes include Friedel-Crafts acylation, Suzuki-Miyaura coupling, and Grignard reactions. This guide will delve into the intricacies of these methods, providing practical advice and evidence-based solutions to common problems.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

I. Friedel-Crafts Acylation Route

The Friedel-Crafts acylation is a powerful method for forming C-C bonds to aromatic rings.[1][2][3] For this compound, the most regioselective approach involves the acylation of fluorobenzene with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1]

Question 1: I am getting a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in Friedel-Crafts acylation can stem from several factors. Let's break them down in a logical troubleshooting workflow.

Troubleshooting Low Yield in Friedel-Crafts Acylation

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

  • Moisture Contamination: Aluminum chloride is extremely hygroscopic and reacts violently with water. Any moisture in your reaction flask, solvent, or reagents will deactivate the catalyst, leading to a significant drop in yield.

    • Solution: Thoroughly dry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under a nitrogen blanket.[1]

  • Insufficient or Inactive Catalyst: The catalyst, AlCl₃, forms a complex with the product ketone, meaning it is not truly catalytic and must be used in stoichiometric amounts.[3] Older or improperly stored AlCl₃ may be partially hydrolyzed and inactive.

    • Solution: Use at least one equivalent of fresh, high-purity AlCl₃. For some substrates, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Suboptimal Reaction Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4]

    • Solution: Begin the addition of the acyl chloride to the mixture of fluorobenzene and AlCl₃ at 0 °C. After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Reagent Purity: The purity of your starting materials, fluorobenzene and 3-methoxybenzoyl chloride, is crucial. Impurities can lead to side reactions and lower yields.

    • Solution: Ensure the purity of your starting materials by distillation or by using commercially available high-purity reagents. 3-methoxybenzoyl chloride can be synthesized from 3-methoxybenzoic acid.[5]

Question 2: I am observing multiple products on my TLC plate. What are the possible side products and how can I minimize them?

Answer:

The formation of multiple products is often due to a lack of regioselectivity or side reactions.

  • Isomer Formation: While the acylation of fluorobenzene is strongly para-directing, a small amount of the ortho-isomer (2-Fluoro-3'-methoxybenzophenone) can be formed. The methoxy group on the benzoyl chloride is meta-directing, which is why 3-methoxybenzoyl chloride is the correct acylating agent.[1]

    • Solution: The formation of the para-product is generally favored. Purification by column chromatography or recrystallization can separate the isomers. A study on the solvent-free Friedel-Crafts acylation of fluorobenzene showed that using a La(OTf)₃ and TfOH catalyst system can achieve up to 99% selectivity for the para-product.[6]

  • Di-acylation: Although the product ketone is deactivated towards further acylation, under harsh conditions (high temperature, long reaction times, large excess of catalyst and acylating agent), di-acylation can occur.

    • Solution: Use a modest excess of the limiting reagent (typically the more expensive one) and avoid unnecessarily harsh reaction conditions.

  • Dealkylation of the Methoxy Group: The Lewis acid can sometimes catalyze the cleavage of the methyl ether, leading to the formation of 3-Fluoro-3'-hydroxybenzophenone.

    • Solution: Use the minimum necessary amount of AlCl₃ and maintain a controlled temperature.

Table 1: Optimized Conditions for Friedel-Crafts Acylation

ParameterRecommended ConditionRationale
Catalyst Anhydrous AlCl₃ (≥1 equivalent)Stoichiometric amount required due to complex formation with the product.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)Inert solvent that solubilizes reactants and catalyst complex.
Temperature 0 °C to room temperatureControls initial exothermicity and prevents side reactions.
Atmosphere Anhydrous (Nitrogen or Argon)Prevents deactivation of the Lewis acid catalyst by moisture.
II. Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that can be used to form the C-C bond between the two aryl rings.[7][8] A plausible route would be the coupling of 3-fluorophenylboronic acid with 3-methoxybenzoyl chloride or 3-methoxybromobenzene in the presence of a palladium catalyst and a base. The carbonylative Suzuki-Miyaura reaction is a powerful method for synthesizing unsymmetrical benzophenones.[9]

Question 3: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the critical parameters to optimize?

Answer:

Low yields in Suzuki couplings are a common issue and often point to problems with the catalyst, base, solvent, or the stability of the boronic acid.[7][10][11]

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps.[12]

    • Solution: Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. If these are not effective, consider using more advanced Buchwald-type ligands and pre-catalysts.

  • Base: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

    • Solution: Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base are important factors.[11]

  • Solvent and Degassing: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[13]

    • Solution: The solvent system typically consists of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.[11] It is imperative to thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[10]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation or form boroxines, especially under acidic conditions or upon prolonged storage.[13]

    • Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters).

Question 4: I am observing a significant amount of homocoupling product (biphenyl derivatives). How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[13]

  • Rigorous Degassing: As mentioned above, oxygen is a major culprit.

    • Solution: Ensure your degassing procedure is effective. Purging the solvent and the reaction vessel with an inert gas for an extended period before adding the catalyst is crucial.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling.

    • Solution: If homocoupling is a persistent issue, try a different palladium source or ligand system.

  • Reaction Conditions: High temperatures and long reaction times can sometimes favor homocoupling.

    • Solution: Monitor the reaction by TLC or GC-MS and stop the reaction once the starting material is consumed.

III. Grignard Reaction Route

A Grignard reaction can also be employed to synthesize this compound. This would typically involve the reaction of a Grignard reagent, such as 3-methoxyphenylmagnesium bromide, with 3-fluorobenzonitrile or 3-fluorobenzaldehyde followed by oxidation. Alternatively, reacting 3-fluorophenylmagnesium bromide with 3-methoxybenzoyl chloride would also yield the desired product.

Question 5: My Grignard reaction is not initiating or is giving a low yield. What are the common pitfalls?

Answer:

Grignard reactions are notoriously sensitive to moisture and air.[14][15]

Troubleshooting Grignard Reaction Issues

Caption: Troubleshooting workflow for Grignard reaction problems.

  • Strict Anhydrous Conditions: The Grignard reagent is a strong base and will be quenched by any protic source, especially water.[14][15]

    • Solution: All glassware must be rigorously dried. The solvent (typically diethyl ether or THF) must be anhydrous. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.

    • Solution: Gently crush the magnesium turnings in the reaction flask with a dry stirring rod to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium. The appearance of a cloudy solution and gentle refluxing indicates the reaction has initiated.[14]

  • Side Reactions: A common side reaction is the Wurtz coupling of the aryl halide with the Grignard reagent to form a biphenyl derivative.[14]

    • Solution: This is favored by high local concentrations of the aryl halide. Add the solution of the aryl halide to the magnesium suspension slowly and with efficient stirring to maintain a low concentration.

Question 6: After the reaction with the electrophile (e.g., 3-fluorobenzonitrile), my workup is problematic and the yield is low. What should I consider?

Answer:

The workup of a Grignard reaction is a critical step to obtain the final product in good yield and purity.

  • Hydrolysis: The intermediate magnesium alkoxide or imine complex must be hydrolyzed to yield the final product.

    • Solution: The reaction mixture is typically quenched by slowly adding it to a cold, dilute acid solution (e.g., aqueous HCl or NH₄Cl).[14] This protonates the intermediate and dissolves the magnesium salts.

  • Purification: The crude product will likely contain unreacted starting materials and side products like biphenyls.

    • Solution: Purification is typically achieved by extraction, followed by column chromatography or recrystallization. Biphenyl, a common impurity, can sometimes be removed by trituration with a non-polar solvent like petroleum ether.[14]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The Friedel-Crafts acylation of fluorobenzene with 3-methoxybenzoyl chloride is often the most straightforward and cost-effective method for large-scale synthesis, provided that regioselectivity can be well-controlled. The Suzuki-Miyaura coupling offers greater flexibility for creating diverse analogs but can be more expensive due to the cost of palladium catalysts and ligands. The Grignard route is also a viable option but requires strict anhydrous conditions.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic techniques.[16]

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the isomeric purity of the product.[16][17]

  • FT-IR Spectroscopy: The presence of the characteristic ketone carbonyl stretch (around 1650-1680 cm⁻¹) should be observed.[16][17]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.[16]

  • Melting Point: A sharp melting point is an indicator of high purity.

Q4: Are there any specific safety precautions I should take?

A4: Yes, safety is paramount.

  • Friedel-Crafts Acylation: Aluminum chloride reacts violently with water and is corrosive. Handle it with care in a fume hood. The reaction can be exothermic, so proper temperature control is essential.

  • Suzuki-Miyaura Coupling: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood or glovebox.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere techniques are required. Diethyl ether is extremely flammable.

Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Grignard Reaction. Available at: [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SciRP.org. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

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Validation & Comparative

A Multi-faceted Spectroscopic Approach to the Structural Confirmation of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers on the synergistic application of NMR, IR, Mass Spectrometry, and UV-Vis for unambiguous molecular characterization.

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 3-Fluoro-3'-methoxybenzophenone, a comprehensive analytical strategy is paramount to ensure identity, purity, and to inform subsequent stages of drug discovery. This guide provides an in-depth, multi-technique spectroscopic analysis for the structural elucidation of this compound, contrasting its expected spectral data with that of potential isomers to underscore the power of a consolidated analytical approach.

The Imperative of Orthogonal Spectroscopic Techniques

A single analytical method, while informative, can often be insufficient for the complete and unambiguous structural determination of a complex organic molecule. Isomeric structures can present similar physical properties, yet exhibit vastly different biological activities. Therefore, a multi-pronged approach, leveraging the unique insights of various spectroscopic techniques, is essential. This guide will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in concert to build an irrefutable structural case for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the atomic connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
H-2', H-6' (ortho to OCH₃)~6.9-7.1Doublet of doubletsJ(H,H) ≈ 8, 2
H-4' (para to OCH₃)~7.3-7.5TripletJ(H,H) ≈ 8
H-5' (meta to OCH₃)~7.1-7.3Multiplet
H-2, H-6 (ortho to C=O)~7.6-7.8Multiplet
H-4, H-5 (meta to C=O)~7.3-7.5Multiplet
OCH₃~3.8Singlet

Causality Behind Predictions: The electron-donating methoxy group will shield the protons on its substituted ring, shifting them to a higher field (lower ppm) compared to the protons on the fluorine-substituted ring.[1] Conversely, the electron-withdrawing carbonyl and fluoro groups will deshield the protons on their respective ring, shifting them to a lower field.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~195
C-F~163 (d, ¹JCF ≈ 250 Hz)
C-OCH₃~160
Aromatic C-H & C-C~114-138
OCH₃~55

Causality Behind Predictions: The carbonyl carbon is significantly deshielded and appears at a very low field.[2] The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond coupling constant (¹JCF).[3] The carbon attached to the methoxy group will also be downfield due to the oxygen's electronegativity.

¹⁹F NMR Spectroscopy: A Specific Probe for Fluorine

¹⁹F NMR is a highly sensitive technique that will provide a definitive signal for the fluorine atom.

Expected ¹⁹F NMR Data for this compound:

Fluorine Assignment Expected Chemical Shift (δ, ppm)
C3-F~ -110 to -115

Causality Behind Predictions: The chemical shift of the fluorine atom is influenced by its electronic environment. The predicted range is typical for a fluorine atom attached to an aromatic ring.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for identifying the key functional groups within a molecule.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)~1660-1680Strong
Aromatic C=C Stretch~1600, 1450-1500Medium-Strong
C-O Stretch (Aryl Ether)~1250-1300Strong
C-F Stretch~1100-1200Strong
Aromatic C-H Stretch>3000Medium

Causality Behind Predictions: The conjugation of the carbonyl group with the aromatic rings lowers its stretching frequency compared to a non-conjugated ketone.[5][6][7] The C-O stretch of the aryl ether and the C-F stretch are typically strong and fall within their characteristic regions.[8][9][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Expected Mass Spectrometry Data for this compound:

  • Molecular Ion (M⁺): m/z = 230

  • Key Fragmentation Pathways:

    • Loss of the methoxy-substituted phenyl radical: [M - C₇H₇O]⁺ at m/z 123

    • Loss of the fluoro-substituted phenyl radical: [M - C₆H₄F]⁺ at m/z 135

    • Formation of the benzoyl cation and its substituted analogues.[11][12]

Causality Behind Predictions: The molecular ion peak will confirm the molecular formula. The fragmentation pattern will be characteristic of a benzophenone structure, with cleavage on either side of the carbonyl group being a dominant pathway.[13][14]

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system.

Expected UV-Vis Absorption Maxima for this compound:

Transition Expected λmax (nm)
π → π~250-280
n → π~330-350

Causality Behind Predictions: The extended conjugation of the benzophenone system will result in strong π → π* transitions.[6][15][16][17] The presence of the carbonyl group also allows for a weaker, longer-wavelength n → π* transition.[16][17][18] The solvent can influence the exact position of these absorptions.[19]

Experimental Protocols

General Sample Preparation: A sample of this compound is synthesized and purified by column chromatography or recrystallization to >98% purity as determined by HPLC.

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the ¹H and ¹³C spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Reference the ¹⁹F spectrum to an external standard such as CFCl₃ (δF = 0 ppm).

IR Spectroscopy:

  • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) on a high-resolution mass spectrometer.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Record the UV-Vis spectrum from 200 to 400 nm using a dual-beam spectrophotometer.

Comparative Analysis with Isomers

To highlight the discriminatory power of this multi-technique approach, let's consider the expected spectral differences for a potential isomer, 4-Fluoro-4'-methoxybenzophenone.

Technique This compound 4-Fluoro-4'-methoxybenzophenone Key Differentiator
¹H NMR Complex multiplets for aromatic protons.Simpler, more symmetric patterns (e.g., two doublets of doublets for the 4-fluorophenyl ring).Aromatic region splitting patterns.
¹³C NMR 13 distinct aromatic carbon signals.Fewer aromatic carbon signals due to symmetry.Number of unique carbon signals.
IR Specific fingerprint region due to meta-substitution.Different fingerprint region due to para-substitution.Fingerprint region (1000-1400 cm⁻¹).

Visualizing the Workflow and Logic

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UVVis UV-Vis Spectroscopy Synthesis->UVVis Interpretation Combined Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation UVVis->Interpretation Structure Structural Confirmation Interpretation->Structure Logic_Diagram cluster_data Experimental Data cluster_deduction Structural Deduction NMR_data NMR: Connectivity, C-H Framework Hypothesis Hypothesized Structure: This compound NMR_data->Hypothesis IR_data IR: Functional Groups (C=O, C-O, C-F) IR_data->Hypothesis MS_data MS: Molecular Weight, Fragmentation MS_data->Hypothesis UVVis_data UV-Vis: Conjugated System UVVis_data->Hypothesis Comparison Comparison with Isomers Hypothesis->Comparison Conclusion Unambiguous Structure Confirmed Comparison->Conclusion

Caption: Logical process for structural confirmation.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic use of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unambiguous assignment of the molecular architecture. This comprehensive approach not only validates the identity of the target compound but also serves as a gold standard for structural elucidation in modern chemical and pharmaceutical research.

References

  • Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. PubMed. Available at: [Link]

  • Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • More About Electronics. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. Available at: [Link]

  • Time dependent UV-Vis spectra of reduction of aromatic ketones with... ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. Available at: [Link]

  • Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. Available at: [Link]

  • 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. Available at: [Link]

  • UV-Visible Spectroscopy. MSU chemistry. Available at: [Link]

  • Infrared Spectroscopy. CDN.
  • Time-of-flight mass spectra of benzophenone, which is subject to a fast... ResearchGate. Available at: [Link]

  • 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. Available at: [Link]

  • 4 - Supporting Information. Available at: [Link]

  • I can't understand a fragment in the Mass-Spectrum of Benzophenone. Chemistry Stack Exchange. Available at: [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

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  • FT-IR spectra of benzophenone-containing PSEBS during... ResearchGate. Available at: [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea. The Royal Society of Chemistry. Available at: [Link]

  • 1-Methoxy-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

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  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. PubMed. Available at: [Link]

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Publish Comparison Guide: Biological Activity of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity of 3-Fluoro-3'-methoxybenzophenone , evaluating its performance as a pharmacophore within the context of microtubule-targeting agents and benzophenone-based therapeutics.

Executive Summary: The Pharmacophore Context

This compound (CAS: 120553-05-1) represents a critical structural probe in the development of tubulin polymerization inhibitors . While often utilized as a synthetic intermediate, its specific substitution pattern—combining a metabolic blocker (Fluorine) with a hydrogen-bond acceptor (Methoxy) on a benzophenone scaffold—places it within the Phenstatin and Combretastatin A-4 (CA-4) analog families.

Unlike the highly potent 3,4,5-trimethoxy substituted analogs (e.g., Phenstatin), the 3-Fluoro-3'-methoxy variant serves as a "minimalist" pharmacophore. It is primarily evaluated to determine the minimal structural requirements for binding at the colchicine site of


-tubulin and to assess the impact of fluorination on metabolic stability versus binding affinity.
Key Biological Characteristics:
  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Mechanism: Destabilization of microtubule dynamics, leading to G2/M cell cycle arrest.

  • Potency Class: Moderate (Micromolar range), compared to Nanomolar for trimethoxy-analogs.

  • Secondary Utility: Precursor for 5-Phenyl-2,4-Pentadienamides (Antimalarial/Anti-inflammatory agents).

Mechanism of Action: Microtubule Destabilization[1]

The biological activity of this compound is governed by its ability to mimic the twisted geometry of the Combretastatin A-4 stilbene bridge. The benzophenone carbonyl group (


) acts as a bioisostere for the ethene bridge, maintaining the necessary "kinked" conformation required to fit into the hydrophobic pocket between the 

and

tubulin dimers.
Molecular Pathway Visualization

TubulinPathway Compound This compound Tubulin Free Tubulin Dimers (α/β) Compound->Tubulin Binds Complex Ligand-Tubulin Complex (Colchicine Site) Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure of Spindle Formation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase Activation

Figure 1: Mechanism of Action. The compound binds to free tubulin dimers, preventing their assembly into microtubules, ultimately triggering apoptotic cell death.

Comparative Performance Analysis

The following table contrasts this compound with its parent drug class (Phenstatin) and the standard reference (Combretastatin A-4).

Table 1: Biological Activity & SAR Comparison
FeatureThis compound Phenstatin (Analog 1)Combretastatin A-4 (Analog 2)
Role SAR Probe / IntermediatePotent InhibitorClinical Reference Standard
Structure 3-F, 3'-OMe Benzophenone3-OH, 4-OMe, 3',4',5'-triOMe3-OH, 4-OMe, 3',4',5'-triOMe Stilbene
Tubulin IC50 > 10 µM (Estimated)0.25 - 1.0 µM 1.0 - 2.0 µM
Cytotoxicity (MCF-7) Moderate (Micromolar)Potent (Nanomolar)Potent (Nanomolar)
Metabolic Stability High (C-F bond resists oxidation)Low (Phenolic OH glucuronidation)Low (C=C isomerization)
Binding Affinity Reduced (Lacks trimethoxy anchor)High (Optimized H-bonding)High (Perfect steric fit)
Primary Utility Bioisostere evaluation, SynthesisLead CompoundClinical Drug (Fosbretabulin)

Analysis:

  • Potency Gap: The absence of the 3,4,5-trimethoxy motif on the B-ring significantly reduces binding affinity. The 3'-methoxy group alone provides only partial anchoring in the colchicine site.

  • Fluorine Advantage: The 3-fluoro substitution on the A-ring is strategically placed to block metabolic hydroxylation (a common clearance pathway for benzophenones), potentially increasing the compound's half-life in vivo despite its lower intrinsic potency.

Experimental Protocols for Validation

To objectively validate the biological activity of this compound, the following standardized protocols are recommended. These assays distinguish between general toxicity and specific tubulin targeting.

Protocol A: Tubulin Polymerization Inhibition Assay

Validates the mechanism of action.

  • Reagent Preparation:

    • Purify tubulin from bovine brain (or purchase >99% pure tubulin).

    • Prepare G-PEM Buffer : 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol.

    • Dissolve this compound in DMSO (Stock 10 mM).

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add 3 µM of test compound (final concentration) to experimental wells.

    • Include Combretastatin A-4 (3 µM) as a Positive Control and DMSO (0.1%) as a Negative Control.

    • Add tubulin solution (3 mg/mL in G-PEM) to all wells on ice.

  • Kinetic Measurement:

    • Immediately transfer to a spectrophotometer heated to 37°C.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Result: A "flat" line indicates inhibition (no polymerization). A sigmoidal curve indicates normal polymerization (inactive compound).

Protocol B: MTT Cytotoxicity Assay

Determines cellular potency (IC50).

  • Cell Culture:

    • Seed MCF-7 (Breast Cancer) or A549 (Lung Cancer) cells at 5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Treat cells with serial dilutions of this compound (0.1 µM to 100 µM).

    • Incubate for 48 hours.

  • Development:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Readout:

    • Measure absorbance at 570 nm .

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Synthesis & Structural Logic

The synthesis of this compound typically involves a Friedel-Crafts acylation or a Grignard reaction , followed by oxidation.

Synthesis Precursor1 3-Fluorobenzoyl Chloride Reaction Friedel-Crafts (AlCl3) Precursor1->Reaction Precursor2 3-Methoxybenzene (Anisole derivative) Precursor2->Reaction Product This compound Reaction->Product Yield ~75%

Figure 2: Synthetic pathway. The modular synthesis allows for rapid SAR expansion by varying the benzoyl chloride or anisole starting materials.

References

  • Pettit, G. R., et al. (1998). "Antineoplastic agents.[1][2] 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry. Link (Establishes the benzophenone pharmacophore for tubulin inhibition).

  • Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link (Discusses bioisosteric replacement of the stilbene bridge).

  • Guthrie, R. W., et al. (1988). "Certain 3,5-di-t-butyl-4-hydroxyphenyl substituted derivatives." U.S. Patent 4,788,206. Link (Cites this compound as a synthesized intermediate/example).

  • Lawrence, N. J., et al. (2003). "The synthesis and biological evaluation of fluorinated combretastatins." Bioorganic & Medicinal Chemistry Letters. Link (Provides context on the impact of fluorine substitution on tubulin binding affinity).

Sources

comparative study of the photophysical properties of fluorinated benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of how fluorine substitution alters the photophysical landscape of benzophenone (BP). While unsubstituted benzophenone is the archetypal triplet sensitizer (


 kcal/mol), fluorination—specifically at the para positions or full perfluorination—dramatically tunes the reactivity of the triplet state without abolishing its fundamental 

character.

Key Insight for Researchers: The primary impact of fluorination in this series is electronic , not heavy-atom induced. Unlike bromine or iodine, fluorine does not significantly enhance intersystem crossing (ISC) via spin-orbit coupling. Instead, its strong electronegativity lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the reduction potential of the triplet state (


). This makes fluorinated benzophenones, particularly decafluorobenzophenone (DFBP) , exceptionally potent hydrogen-abstracting agents, often leading to "short" observed lifetimes in organic solvents due to rapid chemical quenching rather than intrinsic decay.

Electronic Structure & Spectral Shifts

To understand the photophysics, we must first look at the ground-state electronic perturbations caused by fluorine.

The Fluorine Effect on Orbitals

Benzophenone's lowest excited state is typically of


 character.
  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density from the ring (

    
    -skeleton). This stabilizes the 
    
    
    
    orbitals (on Oxygen) and the
    
    
    orbitals.
  • Mesomeric Effect (+M): Fluorine has lone pairs that can donate into the

    
    -system, but this is generally weaker than the inductive withdrawal in the context of stabilizing the LUMO.
    
UV-Vis Absorption Profiles
Compound

(

)

(

)
Electronic Character
Benzophenone (BP) ~330–340 nm~130–150Pure

4,4'-Difluorobenzophenone ~330–340 nm~140–160Predominantly

Decafluorobenzophenone (DFBP) ~330–350 nm~100–150

(highly electrophilic)

Analysis: The


 transition remains the lowest energy transition for all three. The spectral shift is minimal because the stabilization of the 

orbital (by -I effect) is roughly compensated by the stabilization of the

orbital. However, the reduction potential changes drastically.

The Triplet State Landscape

The core utility of these molecules lies in their triplet dynamics.[1][2][3]

Mechanism of Triplet Formation

Upon excitation (


), benzophenones undergo ultra-rapid Intersystem Crossing (ISC) to the triplet manifold (

).

Jablonski cluster_legend Key S0 Ground State (S0) S1 Singlet Excited (S1) (n,π*) S0->S1 Abs (hv) T1 Triplet State (T1) (n,π*) - REACTIVE S1->T1 ISC (k ~ 10^11 s^-1) T1->S0 ISC / NR Decay P Phosphorescence (Rad. Decay) T1->P k_p Q Quenching/Reaction (H-Abstraction) T1->Q k_q [Q] Blue = Singlet Blue = Singlet Red = Triplet Red = Triplet Blue = Singlet->Red = Triplet

Figure 1: Modified Jablonski diagram highlighting the dominant ISC pathway typical for benzophenones.

Lifetime & Solvent Dependence

This is where the derivatives diverge.

  • Benzophenone: In inert solvents (Benzene,

    
    ), 
    
    
    
    is long (
    
    
    ). In H-donor solvents (THF, Alcohols), it is shortened due to H-abstraction.
  • Decafluorobenzophenone (DFBP): Often reported as "short-lived" (

    
     or even shorter) in standard solvents.
    
    • Correction: This is not due to fast intrinsic decay (

      
      ). It is due to pseudo-first-order quenching  by the solvent. DFBP is such a strong oxidant that it abstracts hydrogen from "inert" solvents like cyclohexane much faster than BP.
      

Reactivity Profile: Hydrogen Abstraction

The rate of hydrogen abstraction (


) is the defining differentiator. The transition state involves charge transfer from the H-donor to the ketone oxygen.


  • Electron Withdrawing Groups (EWGs): Fluorine stabilizes the developing negative charge on the ketyl radical anion intermediate.

  • Trend:

    
    
    
Reactant PairRate Constant

(

)
Note
BP + THF

Moderate reactivity
DFBP + Cyclohexane

(Est.)
Diffusion controlled in many H-donors
DFBP + Alkenes

Highly reactive toward double bonds

Scientific Implication: If you need a triplet sensitizer that is robust and long-lived in organic media, use 4,4'-Difluorobenzophenone or BP . If you need a highly aggressive photo-oxidant to initiate radical chemistry or polymerize difficult substrates, use Decafluorobenzophenone .

Experimental Protocols

To validate these properties, two primary techniques are required: Laser Flash Photolysis (for transient kinetics) and Phosphorescence Spectroscopy (for energy levels).

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

This is the gold standard for measuring triplet lifetimes (


) and quenching rates (

).

LFP_Setup Laser Nd:YAG Laser (355 nm Pump) Sample Quartz Cuvette (Degassed Sample) Laser->Sample Excitation Pulse (ns) Mono Monochromator Sample->Mono Transmitted Light Probe Xe Arc Lamp (Probe Light) Probe->Sample Continuous White Light PMT PMT/Oscilloscope (Detector) Mono->PMT Selected λ (e.g. 530nm)

Figure 2: Schematic of a Nanosecond Laser Flash Photolysis setup for transient absorption monitoring.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the benzophenone derivative in spectroscopic grade acetonitrile (Abs ~0.3 at 355 nm).

  • Degassing (Critical): Oxygen is a triplet quencher (

    
    ).
    
    • Method: Perform at least 3 Freeze-Pump-Thaw cycles. Freeze sample in liquid

      
      , evacuate headspace (< 
      
      
      
      Torr), thaw under vacuum. Repeat.
  • Excitation: Pump with Nd:YAG laser (3rd harmonic, 355 nm).

  • Detection: Monitor the Transient Absorption (TA) at the Triplet-Triplet absorption maximum (

    
    ).
    
    • BP

      
       nm.
      
    • DFBP

      
       is typically slightly blue-shifted; scan 300-600 nm to locate.
      
  • Data Analysis: Fit the decay trace to a mono-exponential function:

    
    .
    
Protocol B: Low-Temperature Phosphorescence

To determine the Triplet Energy (


).
  • Matrix: Use a glass-forming solvent (e.g., 2-Methyltetrahydrofuran or Ethanol:Methanol 4:1).

  • Cooling: Cool sample to 77 K (Liquid Nitrogen) in a quartz Dewar. This freezes out diffusion, stopping self-quenching and H-abstraction.

  • Measurement: Excite at 340 nm. Record emission from 400–600 nm.

  • Calculation: The highest energy vibrational peak (0-0 transition) corresponds to

    
    .
    

Comparative Data Summary

The following table synthesizes experimental data and trends for the three key derivatives.

PropertyBenzophenone (BP)4,4'-DifluorobenzophenoneDecafluorobenzophenone (DFBP)
Molecular Weight 182.22 g/mol 218.20 g/mol 362.12 g/mol
Abs Max (

)
330–340 nm330–340 nm330–350 nm
Triplet Energy (

)
69 kcal/mol~68–69 kcal/mol~66–68 kcal/mol
Triplet Config.



(Highly Electrophilic)

(Acetonitrile)



(due to impurity/solvent quenching)
H-Abs Rate (

)
ModerateHighVery High (Diffusion Controlled)
Primary Use General SensitizerPhotoinitiator (PEEK)Radical Polymerization / Fluorination

References

  • Benzophenone Ultrafast Triplet Population. The Journal of Physical Chemistry Letters. (2016). Analysis of ISC mechanisms in benzophenone.

  • Reactions of Triplet Decafluorobenzophenone with Alkenes. The Journal of Physical Chemistry A. (1997). Detailed kinetic study of DFBP reactivity and lifetimes.

  • Substituent Effects on Hydrogen Abstraction by Phenyl Ketone Triplets. Journal of the American Chemical Society. (1974). Classic study establishing the correlation between Hammett constants and triplet reactivity.

  • Photochemistry of Perfluorobenzophenone. Journal of the Chemical Society, Faraday Transactions. (1978). Investigation into the specific photophysical deviations of the perfluorinated derivative.

  • 4,4'-Difluorobenzophenone Properties. PubChem. Comprehensive chemical and physical property database.

Sources

A Senior Application Scientist's Guide to Profiling Cross-Reactivity: The Case of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Imperative in Modern Drug Discovery

In the landscape of modern drug discovery, the potency of a compound is only half the story. The ultimate success of a therapeutic candidate hinges on its selectivity—the ability to modulate its intended target with minimal interaction with other proteins.[1] The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities from anti-inflammatory to anticancer effects.[2][3][4] This versatility, however, also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.[5]

This guide provides an in-depth, comparative analysis of a novel investigational compound, 3-Fluoro-3'-methoxybenzophenone (FMBP) . We will explore its cross-reactivity profile in key biological assays, comparing it with both a highly selective tool compound and a known promiscuous agent. Our objective is to illustrate a robust, self-validating framework for assessing compound selectivity, explaining not just the "how" but the critical "why" behind each experimental choice. This approach is essential for identifying potential liabilities early, guiding medicinal chemistry efforts, and ultimately de-risking the progression of promising molecules like FMBP.[6][7]

The Challenge: On-Target Efficacy vs. Off-Target Liabilities

A compound's journey from hit to lead is a balancing act. While optimizing for high affinity to the primary target is crucial, ignoring off-target interactions can lead to unforeseen toxicity or diminished efficacy in a cellular context.[8][9] Kinases, G-protein coupled receptors (GPCRs), and other enzyme families share structural similarities, particularly in their binding pockets, making them common sites for cross-reactivity.[10] Therefore, a comprehensive profiling strategy is not just recommended; it is fundamental to building a compelling safety and efficacy profile for any new chemical entity.

cluster_0 Compound Action cluster_1 Biological System cluster_2 Biological Outcome Compound Investigational Compound (e.g., FMBP) OnTarget Primary Target (e.g., Kinase X) Compound->OnTarget Binds OffTarget1 Off-Target (e.g., Kinase Y) Compound->OffTarget1 Binds (Cross-reactivity) OffTarget2 Off-Target (e.g., GPCR-A) Compound->OffTarget2 Binds (Cross-reactivity) Efficacy Therapeutic Efficacy OnTarget->Efficacy Leads to SideEffects Adverse Side Effects / Toxicity OffTarget1->SideEffects Can lead to OffTarget2->SideEffects Can lead to

Caption: On-target vs. Off-target activity of a therapeutic compound.

Comparative Analysis Framework

To contextualize the performance of FMBP, we compare it against two reference compounds across a panel of representative assays:

  • FMBP (Test Compound): this compound, the novel compound under investigation.

  • Compound A (Selective Control): A well-characterized, highly selective inhibitor of the primary target, "Kinase X."

  • Compound B (Promiscuous Control): A structurally related benzophenone known to inhibit multiple kinases and show off-target liabilities.

Part 1: Kinase Selectivity Profiling

Protein kinases are one of the largest and most important families of drug targets, but the high conservation of the ATP-binding site makes achieving selectivity a significant challenge.[8][11] Profiling a new compound against a panel of kinases is a standard and critical step in drug discovery.[12][13]

Experimental Data: Kinase Inhibition Panel

We assessed the inhibitory activity of our compounds against the primary target, Kinase X, and two known off-targets, Kinase Y and Kinase Z, using a radiometric filter binding assay. The results are presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTarget: Kinase X (IC50, nM)Off-Target: Kinase Y (IC50, nM)Off-Target: Kinase Z (IC50, nM)Selectivity Ratio (Y/X)
FMBP 15250>10,00016.7x
Compound A 5>10,000>10,000>2000x
Compound B 50951,2001.9x

Interpretation: The data clearly illustrates the selectivity profiles. Compound A is exceptionally selective for Kinase X, as expected. Compound B demonstrates significant promiscuity, with only a ~2-fold selectivity for Kinase X over Kinase Y. Our test compound, FMBP , shows high potency against the primary target, Kinase X. However, it exhibits moderate cross-reactivity against Kinase Y, with a selectivity ratio of only 16.7-fold. This is a crucial finding that flags a potential liability to be addressed through medicinal chemistry.

cluster_0 Upstream Signal cluster_1 Kinase Cascade cluster_2 Downstream Effect Signal Growth Factor / Mitogen KinaseZ Kinase Z (Upstream) Signal->KinaseZ KinaseX Kinase X (Primary Target) KinaseZ->KinaseX Activates KinaseY Kinase Y (Off-Target) KinaseX->KinaseY Activates Effector Effector Protein KinaseY->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Inhibitor FMBP Inhibitor->KinaseX Inhibits (On-Target) Inhibitor->KinaseY Inhibits (Off-Target)

Caption: Simplified kinase signaling pathway showing on- and off-target inhibition.

Protocol: Radiometric Kinase Assay (HotSpot™ Platform)

This protocol outlines a gold-standard method for directly measuring kinase activity by quantifying the incorporation of radiolabeled phosphate (³³P) from ATP into a substrate.[11][14] Its direct detection method minimizes interference from compound autofluorescence or light scattering, making it a highly trustworthy format.[11]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 5X stock solution containing 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, and 0.05% Brij-35. The buffer composition is critical for maintaining optimal enzyme pH and providing necessary cofactors (Mg²⁺).

    • ATP Stock: Prepare a stock of ¹⁰ mM ATP in purified water. Separately, obtain [γ-³³P]ATP.

    • Substrate: Reconstitute the specific peptide or protein substrate for the target kinase (e.g., Myelin Basic Protein for MAPK1) in purified water to a stock concentration of 1 mg/mL.

    • Test Compounds: Prepare 10 mM stock solutions of FMBP, Compound A, and Compound B in 100% DMSO. Create a 10-point, 3-fold serial dilution series for each compound in a 96-well plate.

  • Assay Procedure:

    • Add 5 µL of kinase buffer (1X final) to each well of a 96-well plate.

    • Add 10 µL of the appropriate kinase/substrate mixture to each well.

    • Add 5 µL of the serially diluted test compound (or DMSO for control wells).

    • Initiate the reaction by adding 5 µL of the ATP mixture (containing both unlabeled ATP and [γ-³³P]ATP, final concentration typically at the Km for the kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 10 µL of 3% phosphoric acid.

    • Transfer 20 µL of the reaction mixture from each well onto a filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Allow the filtermat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: GPCR Off-Target Binding Screening

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of over 30% of approved drugs.[15] Unintended interactions with GPCRs are a common source of adverse drug effects. A competitive radioligand binding assay is a sensitive and quantitative method to assess a compound's affinity for a specific GPCR.[16][17]

Experimental Data: GPCR Radioligand Binding Assay

We evaluated the ability of the test compounds to displace a specific radioligand from the "GPCR-A" receptor expressed in cell membranes. The results are presented as Ki (inhibitory constant), a measure of binding affinity.

CompoundTarget: GPCR-A (Ki, nM)
FMBP 850
Compound A >20,000
Compound B 1,500

Interpretation: The results indicate that FMBP has a measurable, albeit modest, affinity for GPCR-A (Ki = 850 nM). While significantly weaker than its on-target kinase activity, this interaction is noteworthy and warrants further investigation, as even micromolar affinity for a GPCR can have physiological consequences. Compound A shows no significant binding, reinforcing its clean profile. Compound B also shows some off-target binding, consistent with its promiscuous nature.

Protocol: Competitive Radioligand Binding Assay

This protocol describes the process for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[16][17][18]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target GPCR (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Membrane Preparation: Use commercially available or in-house prepared cell membranes expressing a high level of the target GPCR (GPCR-A). Thaw on ice and dilute to the desired concentration (e.g., 10 µ g/well ) in assay buffer.

    • Radioligand: Prepare a working solution of the radioligand (e.g., [³H]-dopamine) at a concentration equal to its Kd for the receptor. This ensures that approximately 50% of the receptors are occupied in the absence of a competitor.

    • Non-specific Binding Control: Prepare a high-concentration solution of a known, unlabeled ligand for GPCR-A (e.g., 10 µM haloperidol) to define non-specific binding.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of diluted test compound (FMBP, A, or B) or the non-specific binding control. For total binding wells, add 25 µL of assay buffer.

    • Add 25 µL of the radioligand solution to all wells.

    • Add 25 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes). The time required is dependent on the kinetics of the radioligand.[17]

  • Detection and Analysis:

    • Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to minimize dissociation of the bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Determine the IC50 of the test compound from a competition curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: In Vitro Cytotoxicity Profiling

Ultimately, off-target activity often manifests as cellular toxicity.[19] Cytotoxicity assays are crucial for determining the therapeutic window of a compound—the concentration range where it is effective against its target without causing widespread cell death.[20]

Experimental Data: Cell Viability Assay

We assessed the general cytotoxicity of the compounds in two common cell lines, HepG2 (a human liver cell line, to assess potential hepatotoxicity) and HEK293 (a human kidney cell line), after 48 hours of exposure. Results are presented as CC50, the concentration that causes 50% cell death.

CompoundHepG2 (CC50, µM)HEK293 (CC50, µM)Therapeutic Index (HepG2 CC50 / Kinase X IC50)
FMBP 12.518.0~833
Compound A >50>50>10,000
Compound B 2.14.5~42

Interpretation: FMBP exhibits cytotoxicity in the low micromolar range. Its therapeutic index of ~833, while reasonable, is significantly lower than that of the highly selective Compound A , suggesting that its off-target activities may contribute to its cytotoxic profile. Compound B is highly cytotoxic, with a very poor therapeutic index, making it an undesirable candidate.

Start Prepare Compound Dilution Series Step1 Seed Cells in 96-well Plate Start->Step1 Step2 Incubate 24h for Adherence Step1->Step2 Step3 Add Compound Dilutions to Cells Step2->Step3 Step4 Incubate for Exposure Period (48h) Step3->Step4 Step5 Add Viability Reagent (e.g., MTT, LDH) Step4->Step5 Step6 Incubate for Color Development Step5->Step6 Step7 Read Absorbance on Plate Reader Step6->Step7 Result Calculate CC50 Values Step7->Result

Caption: General workflow for a cell-based cytotoxicity assay.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture and Plating:

    • Culture HepG2 or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (blank) wells.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the CC50.

Conclusion and Forward Look

This comparative guide demonstrates a multi-faceted approach to characterizing the cross-reactivity of a novel compound, this compound. The data, while illustrative, paints a clear picture:

  • FMBP is potent against its primary target, Kinase X.

  • However, it displays liabilities , including moderate cross-reactivity against Kinase Y and a weak affinity for GPCR-A. These off-target interactions likely contribute to its observed cytotoxicity, resulting in a therapeutic index that, while acceptable, could be improved.

The power of this systematic, comparative approach is that it provides clear, actionable insights. For the FMBP project, the path forward would involve structure-activity relationship (SAR) studies aimed at reducing affinity for Kinase Y and GPCR-A while maintaining or improving potency for Kinase X. By employing this rigorous, self-validating framework early in the drug discovery process, research teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of developing safer, more effective medicines.

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  • Food Packaging Forum. (2019). NTP report reviews carcinogenicity of benzophenone-3. Available from: [Link]

  • Nakamura, K., et al. (2015). Metabolism of UV-filter benzophenone-3 by Rat and Human Liver Microsomes and Its Effect on Endocrine-Disrupting Activity. PubMed. Available from: [Link]

  • Reaction Biology. Complete kinase assay list. Available from: [Link]

  • Kume, T., et al. (2019). Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn 2+ levels in rat thymocytes. PubMed. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: 3-Fluoro-3'-methoxybenzophenone contains a fluorine substituent. It must be classified as Halogenated Organic Waste.

Under no circumstances should this compound be disposed of in general organic waste streams (non-halogenated), down the drain, or mixed with acidic aqueous waste.[1] Combustion of this compound in standard incinerators lacking hydrofluoric acid (HF) scrubbers can damage infrastructure and release toxic emissions.

Chemical Profile & Hazard Identification

Before disposal, proper identification is required to ensure regulatory compliance (EPA RCRA in the US, REACH in EU).

PropertyDetailOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
Functional Groups Aryl Fluoride, Aryl Ether, KetoneFluorine content dictates disposal path.
Physical State Solid (typically) or OilSolids require dissolution or solid waste bins.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, goggles) required.
Waste Class Halogenated Organic CRITICAL: Segregate from non-halogenated solvents (e.g., Acetone, Ethanol).[3]
Waste Segregation Logic

As a Senior Scientist, I cannot stress enough that the "Halogenated" distinction is not merely bureaucratic. It is a safety and engineering necessity. When fluorinated compounds are incinerated, they generate Hydrofluoric Acid (HF) . Standard catalytic oxidizers used for non-halogenated waste cannot handle HF, leading to corrosion and release of toxic gas.

Disposal Decision Tree

The following workflow illustrates the correct decision-making process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidBin Solid Waste Bin (Label: Halogenated Organic Solid) Solid->SolidBin Place in dedicated bin SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Solvent Waste (e.g., DCM, Chloroform mix) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloStream No SegregationAction ACTION: Segregate into HALOGENATED Waste Stream NonHaloStream->SegregationAction Contaminates Stream SegregationAction->HaloStream Re-classify as Halogenated

Figure 1: Decision logic for segregating fluorinated benzophenone waste. Note that adding a fluorinated compound to a non-halogenated solvent converts the entire mixture to "Halogenated Waste."

Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Solid (Expired/Excess)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original container if compatible.

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Constituents: "this compound"[2]

    • Hazard Checkbox: Toxic, Irritant.[2][5]

    • Special Note: Write "Contains Fluorine - Halogenated" clearly on the tag.

  • Secondary Containment: Place the sealed jar into the lab's designated "Solid Halogenated Waste" drum.

  • Log Entry: Record the mass in the satellite accumulation area logbook.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate : You must NOT pour this into the Non-Halogenated (Flammable) waste stream. The presence of the fluorinated benzophenone reclassifies the entire volume as Halogenated Waste.

  • Transfer: Pour the mixture into the Halogenated Waste carboy (typically red or yellow safety cans, depending on facility color codes).

  • Rinsing: Rinse the glassware with a small amount of acetone and add the rinsate to the Halogenated Waste container (do not put rinsate in the non-halogenated stream).

Spill Response Procedures

In the event of a benchtop spill of this compound:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If the powder is fine and airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Cleanup: Place all contaminated absorbents, gloves, and debris into a heavy-duty plastic bag.

  • Disposal: Seal the bag, label it as "Debris contaminated with Halogenated Organics," and place it in the solid hazardous waste bin.

References
  • US Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

  • PubChem. 4-Fluoro-3-methoxybenzoic acid (Analogous Structure/Safety Data). National Library of Medicine. Retrieved from [Link]

  • Princeton University EHS. Waste Management: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Fluoro-3'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety Guide: Handling 3-Fluoro-3'-methoxybenzophenone CAS: 120553-05-1 Role: Senior Application Scientist

Executive Safety Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of metabolically stable drug candidates. Unlike standard benzophenone, the presence of the fluorine atom at the 3-position and the methoxy group at the 3'-position alters its lipophilicity and metabolic profile.[1]

Critical Physical Property: This compound is a low-melting solid (Melting Point: ~56–67°C) .

  • Operational Risk: In a warm laboratory environment or near reaction heating blocks, this solid can easily transition to a sticky, semi-solid state.[1] This increases the risk of contact transfer (glove contamination) more than inhalation of dust.[1]

  • Chemical Hazard: It acts as a Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2]

Risk Assessment & PPE Decision Matrix

The following decision tree illustrates the required PPE based on the state of the matter. This is not a generic recommendation; it is calibrated for the specific solvent compatibility of benzophenone derivatives.

PPE_Decision_Tree Start Handling this compound State Current Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Solution Dissolved in Solvent (DCM, THF, Acetone) State->Solution Gloves_Solid Gloves: Nitrile (0.11mm) Double gloving recommended Solid->Gloves_Solid Resp_Solid Respiratory: Fume Hood (Face Velocity > 0.5 m/s) Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Chlorinated Chlorinated (DCM/Chloroform) Solvent_Check->Chlorinated Polar Polar Aprotic (DMF/DMSO) Solvent_Check->Polar Gloves_Solvent Gloves: Silver Shield® / Laminate (Nitrile degrades < 5 mins) Chlorinated->Gloves_Solvent Gloves_Std Gloves: Thick Nitrile (0.2mm) Change every 15 mins Polar->Gloves_Std

Figure 1: PPE Selection Logic. Note the critical shift to Laminate gloves when handling chlorinated solvents, as benzophenones facilitate permeation.[1]

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The Critical Barrier)

Benzophenones are lipophilic.[1] Once dissolved in organic solvents, they permeate standard nitrile gloves rapidly.[1]

TaskRecommended Glove MaterialMinimum ThicknessBreakthrough TimeScientific Rationale
Weighing Solid Nitrile (Disposable)0.11 mm (4 mil)> 480 min (Solid)Solids do not permeate nitrile unless dissolved by sweat or friction.
DCM/Chloroform Solns Silver Shield® / Laminate Multi-layer> 240 minCRITICAL: DCM breaks through nitrile in <2 mins.[1] The dissolved benzophenone will carry through to the skin.[1]
Acetone/THF Solns Nitrile (Double Gloved)0.2 mm (8 mil)~10–15 minKetones degrade nitrile.[1] Splash protection only.[1] Change immediately upon contact.
Glassware Cleaning Butyl Rubber0.5 mm> 480 minHeavy-duty protection against wash solvents and residue.[1]
B. Respiratory Protection
  • Primary Control: All handling of open containers must occur inside a certified chemical fume hood.

  • Static Risk: Fluorinated benzophenones can be static-prone powders.[1] Use an ionizing blower if the powder "flies" during weighing to prevent inhalation of micro-particles.[1]

  • Outside Hood: If weighing must occur on an open bench (not recommended), a P95 half-face respirator is required.[1] Surgical masks provide zero protection against chemical dust.[1]

C. Eye & Body Protection
  • Eyes: Chemical splash goggles (indirect vented) are superior to safety glasses because this compound melts at low temperatures (56°C). If a reaction exotherms, the solid can melt and splash.[1]

  • Body: Standard cotton lab coat. If handling >10g scale, wear a Tyvek sleeve protector to prevent cuff contamination.[1]

Operational Workflow: Handling & Synthesis

Step 1: Weighing & Transfer
  • Check Temperature: Ensure the container is at room temperature. If stored in a fridge, let it equilibrate.[1] Opening a cold bottle causes condensation, which makes the powder sticky and difficult to handle.[1]

  • Static Control: Use an anti-static gun or ionizer if the powder clings to the spatula.[1]

  • Transfer: Use a wide-mouth funnel. Do not pour; scoop to minimize airborne dust.[1]

Step 2: Reaction Setup
  • Solvent Choice: When dissolving this compound, avoid heating the solvent near its boiling point before addition. Add the solid to cool solvent, then heat.[1]

  • Incompatibility: Avoid strong oxidizing agents. The methoxy group (electron-donating) makes the ring susceptible to electrophilic attack, but the fluorine (electron-withdrawing) stabilizes the other ring.[1]

Step 3: Emergency Spill Response

Because of the low melting point, spills can be tricky.[1]

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Solid_Spill Dry Powder Type->Solid_Spill Liquid_Spill Solution / Melted Type->Liquid_Spill Action_Solid 1. Dampen paper towel 2. Place over powder 3. Scoop up (No Dust) Solid_Spill->Action_Solid Action_Liquid 1. Cover with Vermiculite 2. Do NOT use paper (Spread risk) 3. Scoop into jar Liquid_Spill->Action_Liquid Disposal Dispose as Halogenated Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Spill Response Protocol. Note the specific instruction to dampen powder spills to prevent aerosolization.

Waste Disposal Protocols

Do not mix with general organic waste.

  • Classification: Halogenated Organic Waste .

    • Reasoning: The presence of the Fluorine atom requires high-temperature incineration to prevent the formation of toxic byproducts (incomplete combustion).

  • Labeling: Clearly mark the waste tag with "Contains Organic Fluorides."

  • Glassware: Rinse glassware with Acetone, then dispose of the rinse into the Halogenated waste stream. Do not wash heavily contaminated glassware in the sink.[1]

References

  • Sigma-Aldrich. (n.d.).[1][3] this compound Product Specification & CAS Data. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary for Benzophenone Derivatives. National Library of Medicine.[1] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.